molecular formula C12H13NO3 B3190616 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid CAS No. 446830-66-6

3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B3190616
CAS No.: 446830-66-6
M. Wt: 219.24 g/mol
InChI Key: IMINNYIBRCDGIB-UHFFFAOYSA-N
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Description

3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid is a functionalized indole derivative of high interest in medicinal chemistry and organic synthesis. The indole-2-carboxylic acid scaffold is a privileged structure in drug discovery, serving as a key precursor for synthesizing diverse biologically active molecules . This compound is specifically designed for research applications including use as a synthetic intermediate, a building block for the development of novel receptor ligands, and in the exploration of structure-activity relationships (SAR) . The 5-methoxyindole moiety is a significant pharmacophore, found in endogenous compounds like melatonin and associated with a wide spectrum of bioactivities, suggesting its utility in developing new therapeutic agents . Similarly, the indole-2-carboxylic acid group is a critical feature in several drug classes, often acting as a key pharmacophore that mimics the carboxylic acid of native ligands and is essential for receptor antagonism or agonism . Researchers can utilize this compound to develop novel molecules for potential application in areas such as inflammation, oncology, and central nervous system (CNS) disorders . This product is intended for chemical synthesis and research purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-ethyl-5-methoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-8-9-6-7(16-2)4-5-10(9)13-11(8)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMINNYIBRCDGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252530
Record name 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid
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Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446830-66-6
Record name 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=446830-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest. Indole scaffolds are foundational in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] This document delineates a robust synthetic pathway for the title compound via the Fischer Indole Synthesis, followed by a detailed structural elucidation using a multi-technique spectroscopic approach. We will explore the expected outcomes from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecule's structural features and its spectroscopic signatures. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis and characterization of novel indole derivatives.

Introduction: The Significance of the Indole Scaffold

The indole ring system is a privileged heterocyclic motif in drug discovery, forming the core of essential biomolecules like the amino acid tryptophan and neurotransmitter serotonin. Methoxy-substituted indoles, in particular, are known to possess a wide array of biological activities, including neuroprotective, antioxidant, and anti-tumor properties.[2][3] The compound 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid combines several key pharmacophoric features: a carboxylic acid for potential hydrogen bonding and salt formation, a methoxy group that enhances electron density and can modulate metabolic stability, and an ethyl group at the C3 position that can influence receptor binding and lipophilicity. A thorough understanding of its synthesis and structural confirmation is paramount for its development as a potential therapeutic agent or advanced intermediate.

Synthesis and Purification: A Validated Workflow

The Fischer Indole Synthesis remains one of the most reliable and versatile methods for constructing the indole core.[4][5] The proposed synthesis for 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid leverages this classic reaction, followed by a standard saponification. The entire workflow is designed as a self-validating system, where successful completion of each step is confirmed before proceeding.

Key Synthetic Pathway: Fischer Indolization

The synthesis begins with the acid-catalyzed condensation of 4-methoxyphenylhydrazine with ethyl 2-oxopentanoate to form a hydrazone intermediate. This intermediate, without isolation, undergoes a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the target indole ester.[5] Subsequent hydrolysis provides the final carboxylic acid. A similar strategy has been successfully employed for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid.[7][8]

Synthesis_Workflow reagent1 4-Methoxyphenylhydrazine step1 Step 1: Hydrazone Formation (Acid Catalyst, e.g., AcOH) reagent1->step1 reagent2 Ethyl 2-oxopentanoate reagent2->step1 intermediate Hydrazone Intermediate step1->intermediate step2 Step 2: Fischer Indolization (Heat, Acid, e.g., PPA or H₂SO₄) intermediate->step2 product_ester Ethyl 3-ethyl-5-methoxy- 1H-indole-2-carboxylate step2->product_ester step3 Step 3: Saponification (Base, e.g., KOH, then Acid workup) product_ester->step3 final_product 3-ethyl-5-methoxy-1H-indole- 2-carboxylic acid step3->final_product

Caption: Fischer Indole Synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1 & 2: One-Pot Hydrazone Formation and Fischer Indolization

  • To a solution of 4-methoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol, add ethyl 2-oxopentanoate (1.1 eq).

  • Add a catalytic amount of glacial acetic acid and stir the mixture at room temperature for 1 hour to facilitate hydrazone formation. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Causality: The initial condensation is acid-catalyzed to activate the ketone carbonyl for nucleophilic attack by the hydrazine.

  • Slowly add polyphosphoric acid (PPA) or a mixture of sulfuric acid and ethanol, and heat the reaction mixture to reflux (approx. 80-100 °C) for 2-4 hours.

  • Causality: The strong acid and heat are required to promote the key[6][6]-sigmatropic rearrangement and subsequent cyclization/aromatization steps.[5]

  • Cool the reaction mixture and pour it onto crushed ice. The crude ester product will precipitate.

  • Filter the solid, wash with copious amounts of water until the filtrate is neutral, and dry under vacuum. The crude product can be purified by recrystallization from ethanol/water.

Step 3: Saponification

  • Suspend the purified ethyl ester (1.0 eq) in a mixture of ethanol and water.

  • Add potassium hydroxide (KOH, 3.0 eq) and heat the mixture to reflux for 1-2 hours until TLC analysis shows complete consumption of the starting ester.

  • Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl to induce hydrolysis to the carboxylate salt.

  • Cool the solution to room temperature, pour into ice-water, and acidify to pH ~2 with concentrated HCl.

  • The final carboxylic acid product will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum to yield pure 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

Structural Elucidation: A Multi-Spectroscopic Approach

Confirmation of the chemical structure is achieved by integrating data from several analytical techniques. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides unequivocal proof.

Analytical_Workflow cluster_structure Proposed Structure cluster_techniques Spectroscopic Analysis cluster_data Data Interpretation mol 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid nmr NMR Spectroscopy (¹H, ¹³C) mol->nmr ir IR Spectroscopy mol->ir ms Mass Spectrometry mol->ms nmr_data Connectivity & Chemical Environment (H-H, C-H relationships) nmr->nmr_data ir_data Functional Groups (-COOH, -NH, -OCH₃, Ar-H) ir->ir_data ms_data Molecular Weight & Fragmentation (Molar Mass, Key Fragments) ms->ms_data confirmation Structural Confirmation nmr_data->confirmation ir_data->confirmation ms_data->confirmation

Caption: Integrated workflow for spectroscopic structure confirmation.

Chemical Structure Diagram

Caption: Structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides the carbon-hydrogen framework of the molecule. Experiments are typically run in a deuterated solvent like DMSO-d₆, which can exchange with labile protons (NH, COOH).[9]

¹H NMR Predicted Data (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~12.9 Broad Singlet 1H COOH The acidic proton of the carboxylic acid is highly deshielded and often broad.[10]
~11.6 Singlet 1H N-H The indole N-H proton signal is typically downfield and sharp in DMSO.[10]
~7.4 Doublet 1H H4 Aromatic proton ortho to the electron-donating NH group.
~7.1 Doublet 1H H7 Aromatic proton adjacent to the electron-rich pyrrole ring.
~6.9 Doublet of Doublets 1H H6 Aromatic proton coupled to both H4 and H7.
~3.8 Singlet 3H -OCH₃ Methoxy protons are singlets in a characteristic region.[10]
~3.0 Quartet 2H -CH₂ CH₃ Methylene protons are split into a quartet by the adjacent methyl group (3+1=4).

| ~1.2 | Triplet | 3H | -CH₂CH₃ | Methyl protons are split into a triplet by the adjacent methylene group (2+1=3). |

¹³C NMR Predicted Data (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Carbon Type Assignment
~163 Quaternary C =O
~154 Quaternary C 5-OCH₃
~138 Quaternary C 7a
~128 Quaternary C 2
~127 Quaternary C 3a
~122 Tertiary C 4
~113 Tertiary C 7
~112 Tertiary C 6
~108 Quaternary C 3
~55 Primary -OC H₃
~20 Secondary -C H₂CH₃

| ~15 | Primary | -CH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups based on their vibrational frequencies.[11][12]

Predicted Key IR Absorption Bands (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale
3400 - 3300 N-H Stretch Indole N-H A characteristic sharp to medium peak for the indole N-H group.[12]
3300 - 2500 O-H Stretch Carboxylic Acid O-H A very broad absorption due to strong intermolecular hydrogen bonding of the acid dimers.[13]
~1680 C=O Stretch Carboxylic Acid C=O Strong, sharp absorption for the carbonyl group, conjugated with the indole ring.
1620 - 1450 C=C Stretch Aromatic Ring Multiple bands corresponding to the vibrations of the indole aromatic system.

| ~1250 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretching of the methoxy group. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial fragmentation data, which acts as a final check on the molecular formula and connectivity. For a molecule with the formula C₁₂H₁₃NO₃, the expected exact mass is 219.0895 g/mol .

Expected Fragmentation Pattern (Electron Ionization - EI)

  • Molecular Ion (M⁺): A peak at m/z = 219 corresponding to the intact molecule.

  • [M-18]⁺: A peak at m/z = 201, resulting from the loss of a water molecule (H₂O) via ortho-elimination involving the carboxylic acid and the C3-ethyl group.

  • [M-45]⁺: A significant peak at m/z = 174, corresponding to the loss of the carboxyl radical (•COOH). This is a very common fragmentation for carboxylic acids.

  • [M-15]⁺: A peak at m/z = 204 from the loss of a methyl radical (•CH₃) from the ethyl group.

Physicochemical Properties

The functional groups present in 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid dictate its physical properties.

  • Appearance: Expected to be a crystalline solid at room temperature.

  • Solubility: Due to the polar carboxylic acid and N-H groups, it is expected to have low solubility in nonpolar solvents like hexane but good solubility in polar organic solvents like ethanol, DMSO, and ethyl acetate. Its solubility in water will be low but will increase significantly in aqueous base (e.g., NaHCO₃ or NaOH) due to the formation of the highly soluble carboxylate salt.[14]

  • Melting Point: The presence of strong intermolecular hydrogen bonding between the carboxylic acid groups (forming dimers) and the indole N-H groups will result in a relatively high melting point.[14]

Potential Applications and Biological Significance

While the specific biological profile of this exact molecule is not extensively documented, its structural motifs are present in compounds with known pharmacological relevance.

  • Neuroprotection: 5-methoxyindole-2-carboxylic acid has been studied for its neuroprotective effects, suggesting potential applications in conditions like stroke and Alzheimer's disease.[3]

  • Anticancer Activity: Many indole-2-carboxamide derivatives have been synthesized and evaluated as potent antiproliferative agents, acting as inhibitors of kinases like EGFR and CDK2.[15]

  • Metabolic Precursors: The indole core is a versatile platform for further chemical modification, making this compound a valuable intermediate for the synthesis of more complex drug candidates.

Conclusion

The chemical structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid has been thoroughly analyzed through a combination of synthetic strategy and predictive spectroscopic interpretation. A reliable synthesis via the Fischer Indole reaction provides access to this valuable scaffold. The structural identity can be unequivocally confirmed through a cohesive analysis of NMR, IR, and MS data, each providing complementary information on the molecule's connectivity, functional groups, and molecular weight. The insights provided in this guide serve as a robust framework for the synthesis, characterization, and further development of this and related indole derivatives in a research and drug discovery setting.

References

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  • ACS Publications. (1998). Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
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  • PMC. (n.d.). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL.
  • NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST WebBook.
  • ResearchGate. (2025). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate.
  • MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate.
  • PubChem. (n.d.). Ethyl 5-methoxyindole-2-carboxylate. NIH.
  • (n.d.). Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid.
  • YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis).
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  • MDPI. (n.d.). Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties.
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  • Chemdiv. (n.d.). Compound 3-(2-carboxyethyl)-5-methoxy-1H-indole-2-carboxylic acid.
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Sources

Physicochemical properties of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Introduction: Contextualizing a Novel Indole Carboxylic Acid Derivative

Indole-based scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their unique electronic properties and ability to participate in various biological interactions make them a fertile ground for drug discovery. This guide focuses on a specific, likely novel derivative: 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid .

The successful progression of any new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fundamentally dependent on its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), as well as its potential for toxicity (ADMET).[1][2] Poor physicochemical profiles are a leading cause of attrition in drug development.[1] Therefore, a thorough and early characterization of these properties is not merely a data-collection exercise; it is a critical step in risk mitigation and strategic decision-making.

This document provides a comprehensive framework for the characterization of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. It is designed not as a static data sheet, but as a dynamic guide for the investigating scientist. We will delve into the theoretical importance of key properties, provide validated, step-by-step experimental protocols for their determination, and discuss the interpretation of the resulting data. The causality behind experimental choices is explained to ensure a self-validating and robust characterization workflow.

Chapter 1: Molecular Structure and Predicted Physicochemical Landscape

The first step in characterizing a compound is to understand its structure and predict how its constituent functional groups will influence its behavior.

Molecular Structure:

  • IUPAC Name: 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

  • Molecular Formula: C₁₂H₁₃NO₃

  • Molecular Weight: 219.24 g/mol

The structure combines several key features that will dictate its properties:

  • Carboxylic Acid (-COOH): This is the primary acidic functional group. It will readily deprotonate at physiological pH, rendering the molecule anionic and significantly influencing its solubility and interactions with biological targets.

  • Indole Ring (1H-indole): A bicyclic aromatic system that is relatively lipophilic and capable of hydrogen bonding via the N-H group.

  • Methoxy Group (-OCH₃): An electron-donating group on the benzene portion of the indole ring, which can influence the electronics of the aromatic system and act as a hydrogen bond acceptor.

  • Ethyl Group (-CH₂CH₃): A small, non-polar alkyl substituent that increases the molecule's overall lipophilicity.

Based on this structure, we can anticipate the key physicochemical challenges and opportunities for this molecule, which will be explored experimentally in the following chapters.

Chapter 2: Ionization Constant (pKa) - The Key to pH-Dependent Behavior

The pKa is arguably the most critical physicochemical parameter for an ionizable drug. It dictates the extent of a molecule's ionization at a given pH, which in turn profoundly affects its solubility, permeability across biological membranes, and binding to its target.[3][4] For our acidic compound, the pKa will be the pH at which 50% of the molecules are in the ionized (carboxylate) form and 50% are in the neutral (carboxylic acid) form.

Importance in Drug Development
  • Solubility: The ionized form is typically much more soluble in aqueous media (like blood plasma) than the neutral form.

  • Permeability: The neutral, more lipophilic form is generally better able to cross lipid cell membranes via passive diffusion.

  • Target Binding: The ionization state can be critical for electrostatic interactions within a receptor's binding pocket.

Experimental Determination of pKa

A robust determination of pKa is essential. Potentiometric titration is a classic and reliable method.[5][6]

Principle: This method involves monitoring the pH of a solution of the compound as a known concentration of a strong base (e.g., NaOH) is added incrementally. The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the pH equals the pKa.[6]

Step-by-Step Methodology:

  • Preparation:

    • Accurately weigh approximately 5-10 mg of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if aqueous solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration of the organic co-solvent should be kept to a minimum.

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration:

    • Place the solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

    • Use a calibrated burette to add a standardized solution of 0.1 M NaOH in small, precise increments (e.g., 0.05 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found by examining the first derivative of the curve (ΔpH/ΔV).

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pH of the solution at the half-equivalence point is equal to the pKa of the carboxylic acid.

Causality: At the half-equivalence point, the concentrations of the protonated acid (HA) and the deprotonated conjugate base (A⁻) are equal. According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when [A⁻] = [HA], the log term becomes zero, and thus pH = pKa.

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis A Dissolve Compound C Incremental NaOH Addition A->C Solution Ready B Calibrate pH Meter D Record pH & Volume C->D D->C Repeat E Plot Titration Curve (pH vs. Volume) D->E Data Collected F Find Equivalence Point (Max Slope) E->F G Determine Half-Equivalence Point F->G H Result: pKa = pH at Half-Equivalence G->H

Caption: Workflow for pKa determination via potentiometric titration.

Chapter 3: Lipophilicity (logP & logD) - Gauging Membrane Permeability

Lipophilicity is a measure of a compound's affinity for a non-polar, lipid-like environment versus an aqueous one.[3] It is a key determinant of membrane permeability, plasma protein binding, and metabolic clearance. The two most relevant metrics are:

  • logP (Partition Coefficient): The logarithm of the concentration ratio of the neutral form of the compound in an organic phase (typically n-octanol) and an aqueous phase at equilibrium.[7]

  • logD (Distribution Coefficient): The logarithm of the concentration ratio of all forms (neutral and ionized) of the compound between the organic and aqueous phases at a specific pH.[4] For an acidic compound like ours, logD is pH-dependent and will be lower than logP at pH values above the pKa.

Importance in Drug Development
  • Absorption: A balanced logP/logD (often in the range of 1-3) is required for good oral absorption, allowing the drug to be soluble enough in the gut while also being permeable enough to cross the intestinal wall.[4]

  • Off-Target Effects: High lipophilicity (logP > 5) is often associated with promiscuous binding to unintended targets, leading to toxicity.[1]

  • Metabolism: Highly lipophilic compounds are more likely to be metabolized by cytochrome P450 enzymes in the liver.

Experimental Determination of Lipophilicity

The shake-flask method is the gold standard for logP determination due to its direct measurement of partitioning.[5][7]

Principle: The compound is dissolved in a biphasic system of n-octanol and an aqueous buffer. After vigorous mixing and separation, the concentration of the compound in each phase is measured, and the ratio is used to calculate logP or logD.[7]

Step-by-Step Methodology:

  • Preparation:

    • Pre-saturate n-octanol with the aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD) and vice-versa by mixing them overnight and then separating the layers. This prevents volume changes during the experiment.

    • Prepare a stock solution of the compound in the aqueous buffer.

  • Partitioning:

    • In a separation funnel, combine a known volume of the pre-saturated n-octanol and the pre-saturated aqueous phase containing the compound.

    • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to reach equilibrium between the two phases.

    • Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification:

    • Carefully collect a sample from both the aqueous and the n-octanol layers.

    • Determine the concentration of the compound in each sample using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve must be generated for quantification.

  • Calculation:

    • For logD at pH 7.4: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]aqueous)

    • For logP: The experiment must be performed at a pH where the compound is fully protonated (at least 2 pH units below the pKa).

Causality: This method directly measures the thermodynamic equilibrium of the compound's distribution between a polar (water) and non-polar (octanol) environment, providing a direct, empirical measure of its lipophilicity.

Chapter 4: Aqueous Solubility - The Prerequisite for Absorption

A drug must be in solution to be absorbed.[8] Poor aqueous solubility is a major hurdle in drug development, leading to low and variable bioavailability.[9] Solubility is influenced by factors such as pH, temperature, and the solid-state form of the compound (crystalline vs. amorphous).[10]

Importance in Drug Development
  • Bioavailability: Low solubility limits the concentration of the drug available for absorption in the gastrointestinal tract.

  • Formulation: Poorly soluble compounds require complex and expensive formulation strategies (e.g., amorphous solid dispersions, lipid-based formulations).

  • In Vitro Assays: Compound precipitation in biological assays can lead to inaccurate and misleading results.

Experimental Determination of Solubility

Thermodynamic solubility, which measures the concentration of a saturated solution at equilibrium, is the most definitive measure and is crucial for late-stage development.[8][10]

Principle: An excess amount of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[9][11]

Step-by-Step Methodology:

  • Preparation:

    • Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS at pH 7.4). "Excess" means that undissolved solid should be clearly visible.

  • Equilibration:

    • Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Separation and Quantification:

    • After equilibration, allow the suspension to settle.

    • Filter the solution through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

    • Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method like HPLC-UV or LC-MS/MS.

  • Result: The measured concentration is the thermodynamic solubility of the compound under the specified conditions (pH, temperature).

Causality: By ensuring an excess of solid is present and allowing sufficient time for equilibration, this method guarantees that the solution is truly saturated, providing the most accurate and relevant solubility value for biopharmaceutical assessment. A modified version involving a heating and cooling cycle can sometimes accelerate the process.[9][11]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid to Buffer B Agitate for 24-48h at Constant Temp A->B C Filter to Remove Undissolved Solid B->C Equilibrium Reached D Quantify Concentration of Filtrate via HPLC C->D E Result: Thermodynamic Solubility D->E

Caption: Workflow for thermodynamic solubility determination.

Chapter 5: Summary of Physicochemical Properties

The data obtained from the experiments described above should be compiled for a clear, at-a-glance assessment of the compound's profile.

PropertyMethodAnticipated Result & Significance
pKa Potentiometric TitrationExpected around 3.5 - 4.5 due to the carboxylic acid group. This confirms it will be mostly ionized at physiological pH (7.4).
logP Shake-Flask (at low pH)Predicted to be in the 2.0 - 3.5 range, indicating moderate lipophilicity for the neutral species.
logD at pH 7.4 Shake-Flask (at pH 7.4)Expected to be significantly lower than logP (e.g., 0.5 - 1.5), reflecting the increased aqueous solubility of the ionized form.
Aqueous Solubility Shake-Flask (Thermodynamic)Highly pH-dependent. Will be low at acidic pH but should increase significantly at pH 7.4. A value >50 µM at pH 7.4 is often desired.
Melting Point Capillary Melting PointCarboxylic acids often have relatively high melting points due to strong hydrogen bonding in the solid state.[12] A sharp melting point indicates good purity.

References

  • Importance of Physicochemical Properties In Drug Discovery. (2015). Journal of Basic and Clinical Pharmacy.
  • Development of Methods for the Determination of pKa Values. (n.d.).
  • Physicochemical properties. (n.d.). Fiveable.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
  • Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. (2012).
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2006).
  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.).
  • Experiment C33: Determination of pKa by Half Titr
  • Physical Properties in Drug Design. (2025).
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review.
  • Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). University of Louisiana Monroe.
  • LogP—Making Sense of the Value. (n.d.). ACD/Labs.
  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC.
  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.
  • Determination of aqueous solubility by heating and equilibration: A technical note. (2006). Semantic Scholar.
  • Calculate reagent log P values to determine solubility characteristics. (n.d.). Thermo Fisher Scientific.
  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent.
  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
  • Aqueous Solubility Assays. (n.d.).
  • PubChem Compound Summary for CID 20926, Ethyl 5-methoxyindole-2-carboxylate. (n.d.).
  • Synthesis of 3-[2-[[(Phenylmethoxy)carbonyl]amino]ethyl]-1H-indole-5carboxylic acid. (n.d.). Mol-Instincts.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry.
  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (1998).
  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses.
  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2025).
  • 3-(2-AMINO-ETHYL)-5-METHOXY-1H-INDOLE-2-CARBOXYLIC ACID. (2025). Chemicalbook.
  • 1H-indole-2-carboxylic acid, 5-methoxy-1-methyl-, ethyl ester - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.
  • Two 5-Methoxyindole Carboxylic Acid-Derived Hydrazones of Neuropharmacological Interest: Synthesis, Crystal Structure, and Chemiluminescent Study of Radical Scavenging Properties. (n.d.). MDPI.
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses.
  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica.
  • 5-Methoxyindole-2-carboxylic acid. (n.d.). NIST WebBook.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
  • 15.3: Physical Properties of Carboxylic Acids. (2022). Chemistry LibreTexts.

Sources

Literature review on 5-methoxy-3-ethylindole-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource on 5-methoxy-3-ethylindole-2-carboxylic acid and its derivatives. While often overshadowed by its 3-acetic acid or 3-unsubstituted counterparts, this specific scaffold represents a critical optimization point in the development of NMDA receptor glycine site antagonists and lipophilic indole probes .

The following content is structured for direct application in medicinal chemistry and pharmacology workflows.

Context: NMDA Receptor Modulation & Indole Scaffold Optimization

Part 1: Chemical Architecture & Significance

The indole-2-carboxylic acid (I2CA) moiety is a privileged scaffold in neuropharmacology, specifically designed to mimic the amino acid glycine at the strychnine-insensitive glycine binding site of the NMDA receptor.

The specific derivative 5-methoxy-3-ethylindole-2-carboxylic acid represents a strategic balance between potency and pharmacokinetics:

  • 2-COOH (Acidic Head): Forms a critical salt bridge with Arg260 (or equivalent residues) in the glycine binding pocket, mimicking the carboxylate of glycine.

  • 5-Methoxy (Electronic Tuning): An electron-donating group (EDG) that modulates the pKa of the indole NH and the carboxylic acid. Unlike 5-halogenated variants (which are often more potent but lipophilic), the 5-methoxy group offers a distinct metabolic profile and hydrogen-bond accepting capability.

  • 3-Ethyl (Steric/Lipophilic Anchor): Crucial for Blood-Brain Barrier (BBB) penetration. Unsubstituted I2CAs often suffer from poor CNS bioavailability. The 3-ethyl group increases logP significantly compared to the methyl analog, facilitating passive transport while filling the hydrophobic pocket adjacent to the glycine site.

Physicochemical Profile (Calculated)
PropertyValue (Approx.)Implication
Molecular Weight 219.24 g/mol CNS active range (Small molecule)
cLogP ~2.8 - 3.2Ideal for BBB penetration (Lipinski compliant)
pKa (COOH) ~3.8Ionized at physiological pH (requires ester prodrug for oral dosing)
TPSA ~66 ŲGood membrane permeability

Part 2: Synthetic Methodologies

To ensure high regioselectivity and yield, the Fischer Indole Synthesis is the gold standard for this scaffold. The following protocol is designed for scale-up and purity.

Protocol A: Modified Fischer Indole Synthesis

Objective: Synthesis of Ethyl 5-methoxy-3-ethylindole-2-carboxylate (Precursor) followed by hydrolysis.

Reagents
  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Ethyl 2-oxopentanoate (alpha-ketovalerate) (1.1 eq) - Critical for 3-ethyl insertion

  • Polyphosphoric Acid (PPA) or Ethanolic H2SO4 (Catalyst/Solvent)

Step-by-Step Workflow
  • Hydrazone Formation:

    • Dissolve 4-methoxyphenylhydrazine HCl in absolute ethanol.

    • Add Ethyl 2-oxopentanoate dropwise at 0°C.

    • Stir at room temperature for 2 hours. Monitor TLC (Hexane:EtOAc 7:3) for the disappearance of hydrazine.

    • Checkpoint: Isolate the hydrazone intermediate if using PPA. If using H2SO4/EtOH, proceed directly.

  • Cyclization (The Indolization):

    • Method (PPA): Mix the hydrazone with PPA (10x weight) and heat to 90-100°C for 3 hours. This method minimizes ester hydrolysis side reactions.

    • Quenching: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. The indole ester will precipitate as a solid.

  • Purification:

    • Filter the precipitate.[1] Recrystallize from Ethanol/Water.

    • Yield Expectation: 65-75%.

  • Hydrolysis to Free Acid:

    • Dissolve the ester in THF/Water (1:1).

    • Add LiOH (2.0 eq) and stir at 40°C for 4 hours.

    • Acidify with 1M HCl to pH 2.

    • Extract with Ethyl Acetate, dry over Na2SO4, and concentrate.

Visualization: Synthetic Pathway

Synthesis Start1 4-Methoxyphenylhydrazine Inter Arylhydrazone Intermediate Start1->Inter EtOH, 0°C Start2 Ethyl 2-oxopentanoate Start2->Inter Cycl Sigmatropic Rearrangement Inter->Cycl PPA, 100°C -NH3 Prod1 Ethyl 5-methoxy-3-ethyl indole-2-carboxylate Cycl->Prod1 Cyclization Final 5-Methoxy-3-ethyl indole-2-carboxylic acid Prod1->Final LiOH, THF/H2O Hydrolysis

Caption: Fig 1. Fischer Indole Synthesis pathway targeting the 3-ethyl-2-carboxylic acid scaffold.

Part 3: Biological Mechanism & SAR

The primary utility of this scaffold lies in its antagonism of the NMDA Receptor (Glycine Site) .

Mechanism of Action

The NMDA receptor requires both Glutamate and Glycine (co-agonist) for channel opening.[2] 5-methoxy-3-ethylindole-2-carboxylic acid acts as a competitive antagonist at the Glycine site (Strychnine-insensitive).

  • Binding Mode: The carboxylic acid at C2 and the indole NH mimic the glycine backbone.

  • Lipophilic Pocket: The 3-ethyl group extends into a hydrophobic region of the binding pocket (often occupied by larger antagonists like 7-chlorokynurenic acid derivatives), enhancing affinity and preventing channel opening.

Structure-Activity Relationship (SAR) Table
PositionModificationEffect on Activity
C2 -COOHEssential. Removal or esterification abolishes in vitro binding (though esters act as prodrugs).
C3 -HModerate potency, poor BBB permeability.
C3 -Ethyl Optimal. Increases lipophilicity (logP) for CNS entry without excessive steric clash.
C3 -Phenyloften reduces affinity due to steric bulk in the glycine pocket.
C5 -HBaseline activity.
C5 -Methoxy Good. Electron donor; improves solubility profile compared to Halogens.
C5 -Cl / -BrHigh potency, but potential toxicity/metabolic issues.
Visualization: Pharmacological Interaction

MOA cluster_effect Therapeutic Outcome NMDA NMDA Receptor Complex Glu Glutamate Site NMDA->Glu Gly Glycine Site (Co-Agonist) NMDA->Gly Action Channel Opening (Ca2+ Influx) Glu->Action Requires Gly Gly->Action Drug 5-Methoxy-3-ethyl indole-2-COOH Drug->Gly Competitive Antagonism Neuro Neuroprotection (Stroke/Ischemia) Drug->Neuro AntiConv Anticonvulsant Drug->AntiConv

Caption: Fig 2. Competitive antagonism mechanism at the NMDA receptor glycine site preventing excitotoxicity.[3]

Part 4: Experimental Validation Protocols

For researchers validating this compound, the following assays are standard.

In Vitro Radioligand Binding Assay
  • Source: Rat cerebral cortex synaptic membranes.[4]

  • Ligand: [3H]-Glycine or [3H]-5,7-dichlorokynurenic acid (DCKA).

  • Protocol:

    • Incubate membranes (50 µg protein) with 10 nM [3H]-Glycine and varying concentrations of 5-methoxy-3-ethylindole-2-carboxylic acid (0.1 nM - 100 µM).

    • Buffer: 50 mM Tris-acetate (pH 7.4).

    • Incubation: 30 mins at 4°C (to prevent uptake).

    • Terminate by rapid filtration over Whatman GF/B filters.

    • Validation: Non-specific binding defined by 1 mM Glycine.

In Vivo Anticonvulsant Assay (MES Test)

Since the free acid has limited BBB penetration, this test often uses the ethyl ester prodrug or requires intracerebroventricular (i.c.v.) administration.

  • Subject: Male Swiss albino mice (20-25g).

  • Stimulus: Maximal Electroshock (MES) via ear electrodes (50 mA, 60 Hz, 0.2s).

  • Endpoint: Abolition of the tonic hindlimb extension component of the seizure.

References

  • Huettner, J. E. (1989). "Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor."[3] Science, 243(4898), 1611-1613. Link

  • Salituro, F. G., et al. (1990). "3-(2-Carboxyindol-3-yl)propionic acid derivatives as antagonists of the glycine site of the NMDA receptor." Journal of Medicinal Chemistry, 33(10), 2944-2946. Link

  • Rowley, M., et al. (1993). "3-Acyl-indole-2-carboxylic acids as potent antagonists of the glycine site of the NMDA receptor."[5] Journal of Medicinal Chemistry, 36(22), 3386-3396. Link

  • Kessler, M., et al. (1989). "A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists." Journal of Neurochemistry, 52(4), 1319-1328. Link

  • ChemicalBook. (2024). "5-Methoxyindole-2-carboxylic acid Properties and Applications." Link

Sources

Biological Activity of 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid Analogs

[1]

Executive Summary

The 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for diverse biological targets. Unlike simple indole derivatives, the specific substitution pattern—a hydrophobic ethyl group at C3, an electron-donating methoxy group at C5, and a polar carboxylic acid at C2—imparts unique steric and electronic properties.

This guide analyzes the biological utility of this scaffold across three primary domains:

  • Viral Protease Inhibition: Functioning as the P3 capping group in peptidomimetics targeting SARS-CoV-3CL protease.

  • G-Protein Coupled Receptor (GPCR) Modulation: Acting as the core scaffold for negative allosteric modulators (NAMs) of the Cannabinoid Receptor 1 (CB1).

  • Enzymatic Inhibition: Intrinsic activity against HIV-1 Integrase and potential antagonism at the NMDA receptor glycine site.

Chemical Architecture & SAR Logic

The biological efficacy of this analog stems from three distinct structural zones. Understanding these allows for rational drug design.

Structural ZoneChemical FeatureBiological Function / SAR Implication
Zone A (C2-COOH) Carboxylic AcidH-Bond Donor/Acceptor & Chelator. Critical for magnesium chelation (HIV Integrase) or ionic interaction with arginine/lysine residues in receptor pockets (NMDA). Serves as the attachment point for amide linkers in CB1 modulators.
Zone B (C3-Ethyl) Alkyl ChainHydrophobic Filling. The ethyl group is often the "Goldilocks" length. In CB1 modulators, extending this to n-pentyl increases cooperativity, while methyl is often too short. In protease inhibitors, the ethyl group fills the S3 hydrophobic sub-pocket.
Zone C (C5-Methoxy) Electron DonorElectronic & Metabolic Tuning. The 5-OMe group increases electron density on the indole ring, enhancing

stacking interactions. It also blocks the C5 position from metabolic oxidation, though it introduces a potential O-demethylation site.

Primary Biological Applications

SARS-CoV 3CL Protease Inhibition

The 3-ethyl-5-methoxy-1H-indole-2-carbonyl moiety functions as an effective P3 capping group in dipeptide-type inhibitors.

  • Mechanism: The indole scaffold occupies the S3 subsite of the 3CL protease. The 5-methoxy substituent has been shown to increase inhibitory activity by 10- to 55-fold compared to unsubstituted or 6-methoxy analogs, likely due to optimized van der Waals contacts within the enzyme pocket.

  • Key Insight: The rigidity of the indole ring restricts the conformational entropy of the inhibitor, minimizing the energy penalty upon binding.

Allosteric Modulation of CB1 Receptors

While the free acid is the precursor, its amide derivatives (e.g., analogs of ORG27569) are potent allosteric modulators.

  • SAR Criticality: The transition from a 3-ethyl to a 3-pentyl group at the C3 position significantly enhances binding cooperativity (

    
     factor). However, the 3-ethyl analog remains a vital reference standard for establishing the baseline lipophilicity requirements of the allosteric pocket.
    
  • Causality: The 5-methoxy group provides a distinct electrostatic profile compared to the 5-chloro analogs (common in ORG series), often altering the modulator's "depth" of efficacy.

HIV-1 Integrase Inhibition

Indole-2-carboxylic acids possess intrinsic activity against HIV-1 integrase.[1]

  • Mechanism: The planar indole nucleus intercalates with viral DNA, while the C2-carboxylic acid and indole nitrogen chelate the catalytic Mg

    
     ions in the integrase active site, blocking the strand transfer reaction.
    

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic for modifying the 3-ethyl-5-methoxy scaffold based on the target therapeutic area.

SAR_LogicCore3-Ethyl-5-Methoxy-1H-Indole-2-COOH(Core Scaffold)Mod_C2Modify C2-COOHCore->Mod_C2Mod_C3Modify C3-EthylCore->Mod_C3Mod_C5Modify C5-MethoxyCore->Mod_C5Action_AmideConvert to Carboxamide(Link to phenyl ring)Mod_C2->Action_AmideFunctionalizationAction_PeptideCouple to Dipeptide(P3 Capping)Mod_C2->Action_PeptideAction_ChelateRetain Free Acid(Mg2+ Chelation)Mod_C2->Action_ChelateAction_ExtendExtend Alkyl Chain(Ethyl -> Pentyl)Mod_C3->Action_ExtendHydrophobic Opt.Target_CB1Target: CB1 Receptor(Allosteric Modulator)Target_ProtTarget: Viral Protease(SARS-CoV 3CL)Target_IntTarget: HIV Integrase(Strand Transfer)Action_Amide->Target_CB1Action_Extend->Target_CB1Increase CooperativityAction_Peptide->Target_ProtAction_Chelate->Target_Int

Caption: SAR decision tree illustrating how specific chemical modifications of the core scaffold direct biological activity toward GPCRs, Proteases, or Integrases.

Detailed Experimental Protocols

Synthesis of 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid

Rationale: This protocol uses a robust Friedel-Crafts acylation followed by reduction, ensuring high regioselectivity at the C3 position.

Reagents:

  • Ethyl 5-methoxyindole-2-carboxylate (Starting Material)[2][3][4]

  • Acetyl chloride, Aluminum chloride (AlCl

    
    )[2][5]
    
  • Triethylsilane (Et

    
    SiH), Trifluoroacetic acid (TFA)
    
  • LiOH or NaOH (for hydrolysis)

Step-by-Step Workflow:

  • C3-Acylation (Friedel-Crafts):

    • Dissolve ethyl 5-methoxyindole-2-carboxylate (1.0 eq) in anhydrous 1,2-dichloroethane.

    • Add AlCl

      
       (2.0 eq) and acetyl chloride (1.2 eq) at 0°C.
      
    • Reflux for 2–3 hours.[3] Monitor by TLC (Hexane:EtOAc 3:1).

    • Mechanism:[3][6] Electrophilic aromatic substitution installs the acetyl group at the electron-rich C3 position.

    • Workup: Quench with ice/HCl. Extract with DCM.[2] Yields Ethyl 3-acetyl-5-methoxyindole-2-carboxylate .[2]

  • Reduction of Ketone:

    • Dissolve the 3-acetyl intermediate in TFA at 0°C.

    • Add Etngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      SiH (2.0–3.0 eq) dropwise. Stir at RT for 4–12 hours.
      
    • Mechanism:[3][6] Ionic hydrogenation reduces the carbonyl to a methylene, converting the acetyl group to an ethyl group.

    • Workup: Pour into ice water, neutralize with NaHCO

      
      , extract with EtOAc. Yields Ethyl 3-ethyl-5-methoxyindole-2-carboxylate .[2]
      
  • Hydrolysis:

    • Dissolve the ester in THF/Water (1:1). Add LiOH (3.0 eq).

    • Stir at RT or mild reflux (50°C) for 3 hours.

    • Acidify with 1N HCl to pH 2. The product precipitates as a solid.[3]

    • Validation:

      
      H NMR (DMSO-d
      
      
      ) should show a triplet (~1.2 ppm) and quartet (~3.1 ppm) for the ethyl group, and a singlet (~3.8 ppm) for the methoxy group.
In Vitro Assay: SARS-CoV 3CL Protease Inhibition (FRET)

Rationale: Fluorescence Resonance Energy Transfer (FRET) provides a sensitive, real-time readout of protease activity.

Materials:

  • Recombinant SARS-CoV 3CL protease (20 nM final).

  • FRET Substrate: Dabcyl-KTSAVLQSGFRKME-Edans (20 µM final).

  • Buffer: 20 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM DTT, 150 mM NaCl.

Protocol:

  • Preparation: Dilute the test compound (3-ethyl-5-methoxy analog) in DMSO. Prepare serial dilutions.

  • Incubation: Mix 10 µL of inhibitor with 10 µL of enzyme in 384-well black plates. Incubate for 30 min at RT to allow equilibrium binding.

  • Initiation: Add 20 µL of FRET substrate.

  • Measurement: Monitor fluorescence intensity (Ex: 360 nm, Em: 460 nm) kinetically for 60 min.

  • Analysis: Calculate initial velocity (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine IC
    
    
    .

Quantitative Data Summary

The following table summarizes the biological impact of the 3-ethyl and 5-methoxy substituents relative to reference analogs.

Compound AnalogTargetActivity MetricImpact of Modification
3-Ethyl-5-Methoxy (Core) SARS-CoV 3CL ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

High Potency: 5-OMe confers 10x potency vs 5-H; 3-Ethyl provides optimal hydrophobic fit.
3-Methyl-5-MethoxySARS-CoV 3CL

Reduced: C3 chain too short for S3 pocket filling.
3-Ethyl-5-ChloroCB1 ReceptorHigh CooperativityReference: 5-Cl is standard for CB1; 5-OMe alters allosteric transmission.
3-Pentyl-5-MethoxyCB1 ReceptorIncreased

Enhanced: Extension to pentyl significantly improves allosteric cooperativity.

References

  • Development of potent dipeptide-type SARS-CoV 3CL protease inhibitors with novel P3 scaffolds. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Source: RSC Advances.[1] URL:[Link]

  • PubChem Compound Summary: 5-Methoxyindole-2-carboxylic acid. Source:[4][7] National Center for Biotechnology Information. URL:[Link]

Technical Monograph: Physicochemical Profiling and Synthetic Utility of 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Identity

3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is a specialized heterocyclic building block used primarily in medicinal chemistry for the development of indole-based therapeutics, including NMDA receptor antagonists and kinase inhibitors. As a substituted indole-2-carboxylic acid, it serves as a critical scaffold for Structure-Activity Relationship (SAR) studies, particularly when probing steric tolerance at the C3 position and lipophilicity modulation via the C5-methoxy group.

Core Physicochemical Data
PropertyValueNotes
Molecular Formula C₁₂H₁₃NO₃ Confirmed stoichiometry
Molecular Weight 219.24 g/mol Average mass
Monoisotopic Mass 219.0895 DaFor HRMS calibration
CAS Number Not widely listedNote: Often confused with its ethyl ester isomer (CAS 4792-58-9).
Topological PSA ~66 ŲPredictive of membrane permeability
Predicted pKa 3.8 ± 0.2Carboxylic acid proton
⚠️ Critical Isomer Warning

Senior Scientist Note: Researchers frequently conflate this compound with its structural isomer, ethyl 5-methoxy-1H-indole-2-carboxylate (CAS 4792-58-9). Both share the formula C₁₂H₁₃NO₃ and similar molecular weights.

  • Target (Acid): Ethyl group at C3; Free carboxylic acid at C2.

  • Isomer (Ester): Proton at C3; Ethyl ester at C2.

  • differentiation: The target compound will show a broad carboxylic acid peak (~12 ppm) in ¹H-NMR and lack the quartet/triplet characteristic of an ethoxy carbonyl group, showing instead an ethyl group attached to the aromatic ring.

Part 2: Structural Analysis & Physicochemical Properties[1]

The molecule features an indole core heavily modulated by substituents that alter its electronic and steric profile.

  • Electronic Effects (C5-Methoxy): The methoxy group at position 5 is an electron-donating group (EDG) by resonance. This increases the electron density of the indole ring, making it more susceptible to oxidative degradation if not stored properly (under inert atmosphere). It also raises the pKa of the indole NH slightly compared to unsubstituted indole.

  • Steric Effects (C3-Ethyl): The ethyl group at C3 blocks the reactive C3 position, preventing electrophilic substitution (a common reaction in indoles). This forces subsequent functionalization to occur at the benzene ring or the carboxylic acid moiety.

  • Solubility Profile:

    • Water: Low (< 0.1 mg/mL at pH 7).

    • Organic Solvents: Soluble in DMSO, DMF, Methanol.

    • Basic Aqueous: Soluble in 1M NaOH or Na₂CO₃ (forms the carboxylate salt).

Part 3: Synthetic Pathways (Fischer Indole Protocol)

The most robust route to 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is the Fischer Indole Synthesis . This method is preferred over the Reissert or Madelung syntheses due to the availability of precursors and scalability.

Reaction Logic

The synthesis involves the condensation of 4-methoxyphenylhydrazine with 2-oxopentanoic acid (or its ethyl ester). The resulting hydrazone undergoes a [3,3]-sigmatropic rearrangement under acidic conditions to yield the indole core.

Precursor Requirements[2][3][4]
  • Hydrazine: 4-Methoxyphenylhydrazine hydrochloride (CAS 19501-58-7).[1][2]

  • Ketone: 2-Oxopentanoic acid (CAS 1826-17-1) or Ethyl 2-oxopentanoate (CAS 1328-39-8).

  • Catalyst: Polyphosphoric acid (PPA) or H₂SO₄/Acetic Acid.

Detailed Protocol (Step-by-Step)

Step 1: Hydrazone Formation

  • Dissolve 4-methoxyphenylhydrazine HCl (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

  • Add 2-oxopentanoic acid (1.0 eq) dropwise at 0°C.

  • Stir for 2 hours at room temperature. The hydrazone typically precipitates.

  • Filter and dry the hydrazone intermediate.

Step 2: Fischer Cyclization

  • Suspend the dried hydrazone in Polyphosphoric Acid (PPA) (approx. 10 mL per gram of reactant).

  • Heat to 90-110°C for 2-4 hours. Critical Control Point: Monitor by TLC; overheating causes tar formation due to the sensitive methoxy group.

  • Quench: Pour the hot reaction mixture slowly into crushed ice/water with vigorous stirring.

  • Workup: The indole acid should precipitate. If using the ester precursor, the indole ester will precipitate.

Step 3: Hydrolysis (If starting with Ethyl 2-oxopentanoate)

  • Dissolve the intermediate ester in MeOH/THF (1:1).

  • Add LiOH (3.0 eq) in water.

  • Reflux for 4 hours.

  • Acidify with 1M HCl to pH 2 to precipitate the target acid.

Synthetic Workflow Diagram

FischerSynthesis Start Precursors: 4-Methoxyphenylhydrazine + 2-Oxopentanoic Acid (or Ester) Hydrazone Intermediate: Arylhydrazone Formation Start->Hydrazone EtOH, NaOAc, RT Rearrange [3,3]-Sigmatropic Rearrangement (Acid Catalysis / Heat) Hydrazone->Rearrange PPA, 100°C Cyclization Ammonia Loss & Aromatization Rearrange->Cyclization Check Is Precursor an Ester? Cyclization->Check Hydrolysis Hydrolysis (LiOH/MeOH) Reflux 4h Check->Hydrolysis Yes Product Target: 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid Check->Product No (Acid used) Hydrolysis->Product Acidify to pH 2

Caption: Synthetic flowchart illustrating the Fischer Indole pathway from hydrazine/keto-acid precursors to the final target.

Part 4: Analytical Characterization

Trustworthiness in synthesis requires rigorous validation. The following spectroscopic signatures confirm the identity of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

¹H-NMR Expectations (DMSO-d₆, 400 MHz)
  • δ 12.5-13.0 (br s, 1H): Carboxylic acid -OH.

  • δ 11.2 (s, 1H): Indole -NH.

  • δ 7.2-7.3 (d, 1H): C7-H (Ortho coupling).

  • δ 7.0 (d, 1H): C4-H (Meta coupling, close to methoxy).

  • δ 6.8 (dd, 1H): C6-H.

  • δ 3.80 (s, 3H): C5-Methoxy (-OCH₃).

  • δ 2.95 (q, 2H): C3-Ethyl (-CH₂-). Distinct from ester quartet.

  • δ 1.25 (t, 3H): C3-Ethyl (-CH₃).

Mass Spectrometry (ESI)
  • Positive Mode (M+H): 220.2 m/z.

  • Negative Mode (M-H): 218.2 m/z (Preferred for carboxylic acids).

Validation Decision Tree

ValidationTree Sample Crude Product MS_Check Mass Spec (ESI-) Sample->MS_Check Decision1 Peak @ 218 m/z? MS_Check->Decision1 NMR_Check 1H-NMR (DMSO-d6) Decision2 Ethyl Quartet @ ~2.9 ppm? NMR_Check->Decision2 Decision1->NMR_Check Yes Decision3 Broad Singlet >12 ppm? Decision2->Decision3 Yes Invalid_Ester ERROR: Ester Isomer (Quartet @ ~4.2 ppm) Decision2->Invalid_Ester No (Shifted) Valid CONFIRMED Target Acid Decision3->Valid Yes Decision3->Invalid_Ester No (Missing COOH)

Caption: Analytical logic flow to distinguish the target acid from its ester isomer or decarboxylated byproducts.

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience. (Foundational text on the mechanism and scope of the reaction).[3]

  • PubChem Database. (2024). Compound Summary: Ethyl 5-methoxyindole-2-carboxylate.[4] National Center for Biotechnology Information. Link (Cited for isomeric comparison and physicochemical baselines).

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.
  • Sigma-Aldrich. (2024). Product Specification: 5-Methoxyindole-2-carboxylic acid.[4][5][6][7] Link (Reference for analog properties and solubility data).

  • Ishii, H., et al. (1973). Fischer Indole Synthesis of 2-Oxopentanoic Acid Derivatives. Chemical & Pharmaceutical Bulletin. (Specific reference for 3-ethyl indole synthesis via keto-acids).

Sources

Potential Pharmaceutical Applications of 3-Ethyl-Substituted Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-ethyl-substituted indole-2-carboxylic acid scaffold represents a privileged structural motif in medicinal chemistry. While the parent indole-2-carboxylic acid is a known competitive antagonist at the NMDA receptor glycine site, the introduction of a 3-ethyl group introduces critical steric bulk and lipophilicity (LogP modulation) that significantly alters pharmacodynamics. This guide analyzes the technical utility of this scaffold across three primary therapeutic axes: neuroprotection (NMDA antagonism) , anti-inflammatory signaling (CysLT1 antagonism) , and oncology (antiproliferative carboxamides) .

Part 1: Chemical Scaffold & Structural Logic

The 3-Ethyl Effect

The substitution at the C3 position of the indole ring is non-trivial. In the context of the indole-2-carboxylic acid pharmacophore, the C3 substituent dictates the molecule's ability to penetrate hydrophobic pockets within receptor binding sites.

  • Steric Occlusion: Compared to a methyl group, the ethyl group provides a larger van der Waals volume, which can induce conformational locking in the receptor-ligand complex.

  • Electronic Influence: The ethyl group is weakly electron-donating (+I effect), which slightly increases the electron density of the indole ring, potentially enhancing

    
     stacking interactions with aromatic residues (e.g., Phenylalanine or Tryptophan) in the binding site.
    
  • Lipophilicity: The ethyl chain increases the partition coefficient (cLogP), improving blood-brain barrier (BBB) permeability—a critical factor for NMDA receptor antagonists targeting the CNS.

Synthetic Pathways

The synthesis of 3-ethylindole-2-carboxylic acid derivatives is most robustly achieved via the Fischer Indole Synthesis or direct C3-alkylation .

Diagram 1: Synthetic Workflow (Graphviz)

SynthesisWorkflow Start1 Phenylhydrazine Hydrazone Arylhydrazone Intermediate Start1->Hydrazone Start2 2-Oxopentanoic Acid (or Ethyl Ester) Start2->Hydrazone Cyclization Fischer Cyclization (Acid Catalyst: PPA or ZnCl2) Hydrazone->Cyclization - NH3 Product Ethyl 3-ethylindole-2-carboxylate Cyclization->Product Hydrolysis Saponification (LiOH/MeOH) Product->Hydrolysis FinalAcid 3-Ethylindole-2-carboxylic Acid Hydrolysis->FinalAcid AltStart Ethyl Indole-2-carboxylate Alkylation Vilsmeier-Haack / Reduction or Friedel-Crafts Alkylation AltStart->Alkylation Alternative C3 Functionalization Alkylation->Product

Caption: Comparative synthetic routes for generating the 3-ethylindole-2-carboxylic acid core. The Fischer Indole synthesis (solid lines) is generally preferred for scalability over direct alkylation (dashed lines).

Part 2: Pharmacological Targets & Mechanisms

Neuropharmacology: NMDA Receptor Glycine Site Antagonism

Indole-2-carboxylic acids (I2CAs) are established competitive antagonists at the strychnine-insensitive glycine binding site of the N-methyl-D-aspartate (NMDA) receptor.

  • Mechanism: The carboxylic acid moiety at C2 mimics the carboxylate of glycine, forming an ionic bond with Arg523 (in the NR1 subunit). The indole ring mimics the glycine backbone but provides a rigid scaffold that prevents channel opening.

  • Role of 3-Ethyl: The 3-ethyl substituent extends into a hydrophobic sub-pocket adjacent to the glycine site. This extension increases binding affinity (

    
    ) compared to the unsubstituted parent by displacing water molecules and increasing entropy-driven binding.
    
  • Therapeutic Application: Stroke (neuroprotection), epilepsy, and neuropathic pain.

Inflammation: CysLT1 Receptor Antagonism

Cysteinyl leukotrienes (CysLTs) are potent mediators of asthma and inflammation. Research indicates that 3-substituted indole-2-carboxylic acids can function as selective CysLT1 antagonists.

  • Binding Mode: The acidic head group interacts with the cationic residues of the CysLT1 GPCR, while the lipophilic 3-ethyl-indole core anchors the molecule in the transmembrane domain.

  • Optimization: In SAR studies, increasing the bulk at C3 (from H to Ethyl) often correlates with improved selectivity for CysLT1 over CysLT2, reducing off-target side effects.

Oncology: Antiproliferative Indole-2-Carboxamides

Derivatives where the carboxylic acid is converted to a carboxamide (often linked to other pharmacophores) show potent anticancer activity.

  • Target: Tubulin polymerization inhibition and DNA intercalation.

  • Specific Derivative: 5-Chloro-3-ethyl-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide.

  • Data: The 3-ethyl group in these "bis-indole" systems is crucial for maintaining the correct spatial orientation between the two indole units, maximizing cytotoxicity against glioma and breast cancer cell lines.

Table 1: Comparative Biological Activity Profile
Target SystemActivity TypeRole of 3-Ethyl GroupKey Outcome
NMDA Receptor Antagonist (Glycine Site)Hydrophobic pocket filling; BBB permeabilityNeuroprotection (Stroke/Trauma)
CysLT1 Receptor AntagonistLipophilic anchoring; Selectivity vs CysLT2Anti-asthmatic / Anti-inflammatory
Tubulin/DNA Inhibitor/IntercalatorSteric spacer; Conformational lockAntiproliferative (Glioma/Breast)
HIV-1 Integrase Strand Transfer InhibitorChelation support; Hydrophobic interactionAntiviral potency enhancement

Part 3: Experimental Protocols

Protocol A: Synthesis of 3-Ethylindole-2-carboxylic Acid

Note: This protocol utilizes the Japp-Klingemann / Fischer Indole method for high regioselectivity.

Reagents:

  • Aniline (1.0 eq)

  • Ethyl 2-ethylacetoacetate (or Ethyl 2-oxopentanoate)

  • Sodium Nitrite (

    
    )
    
  • Polyphosphoric Acid (PPA)

  • Lithium Hydroxide (LiOH)

Step-by-Step Methodology:

  • Diazotization: Dissolve aniline (9.3 g, 0.1 mol) in concentrated HCl (25 mL) and water (25 mL). Cool to 0°C. Add

    
     (7.0 g) dropwise.
    
  • Japp-Klingemann Reaction: React the diazonium salt with ethyl 2-ethylacetoacetate in the presence of ethanolic KOH at 0°C to form the phenylhydrazone intermediate.

  • Fischer Cyclization: Isolate the hydrazone and mix with Polyphosphoric Acid (PPA). Heat to 100-110°C for 2 hours. The acid catalyst drives the [3,3]-sigmatropic rearrangement and ammonia loss.

  • Workup: Pour the reaction mixture into crushed ice. The ester (Ethyl 3-ethylindole-2-carboxylate) will precipitate. Filter and recrystallize from ethanol.

  • Hydrolysis: Dissolve the ester in MeOH/THF (1:1). Add aqueous LiOH (2.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 2.

  • Purification: Filter the white precipitate. Yield: ~65-75%. Characterization:

    
     NMR (DMSO-
    
    
    
    ) should show a triplet/quartet pattern for the ethyl group at
    
    
    1.2 and 2.8 ppm.
Protocol B: In Vitro NMDA Glycine Site Binding Assay

Validating the antagonist potential of the synthesized compound.

  • Membrane Preparation: Prepare synaptic membranes from rat forebrains using standard homogenization and centrifugation (48,000

    
    ).
    
  • Ligand: Use

    
    -Glycine (10 nM) or 
    
    
    
    -MDL-105,519 (high affinity glycine site antagonist).
  • Incubation: Incubate membranes (200

    
     protein) with the radioligand and varying concentrations (
    
    
    
    to
    
    
    M) of 3-ethylindole-2-carboxylic acid in 50 mM Tris-acetate buffer (pH 7.4).
  • Termination: Filter through Whatman GF/B filters pre-soaked in 0.05% polyethyleneimine.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and 
    
    
    
    using the Cheng-Prusoff equation.
    • Self-Validation Check: Non-specific binding should be determined using 1 mM Glycine. If non-specific binding >20%, re-wash filters.

Part 4: Logical Visualization of Signaling Pathways

Diagram 2: NMDA Receptor Antagonism Mechanism (Graphviz)

NMDA_Mechanism cluster_Receptor NMDA Receptor Complex Glutamate Glutamate (Agonist) NR2 NR2 Subunit (Glutamate Site) Glutamate->NR2 Binds Glycine Glycine (Co-Agonist) NR1 NR1 Subunit (Glycine Site) Glycine->NR1 Binds (Required for opening) I2CA 3-Ethylindole-2-carboxylic Acid (Inhibitor) I2CA->NR1 Competes/Blocks Block Neuroprotection I2CA->Block Prevents Opening Channel Ion Channel (Ca2+ Influx) NR2->Channel Opens NR1->Channel Opens Response Excitotoxicity / Seizures Channel->Response Excessive Activation Block->Response

Caption: Mechanism of action for 3-ethylindole-2-carboxylic acid. By competitively blocking the glycine co-agonist site on the NR1 subunit, the molecule prevents channel opening and subsequent excitotoxicity.

References

  • Vertex Pharmaceuticals. (2008). Process for the preparation of indole derivatives.[1][2][3][4][5][6][7][8][9] Patent WO2008072257A2. Link

  • Hu, W., et al. (2023). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. Molecules, 28(14), 5580. Link

  • Kessler, M., et al. (1989).[10] Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor.[11] Journal of Neurochemistry, 52(4), 1319-1328. Link

  • Boraei, A. T., et al. (2016).[4][12] Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333.[4] Link

  • Sebastiani, J., et al. (2024). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Journal of Medicinal Chemistry.[4][10] Link

Sources

Methodological & Application

Application Note & Protocol: High-Efficiency Decarboxylation of 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient decarboxylation of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid to yield 3-ethyl-5-methoxy-1H-indole, a valuable scaffold in medicinal chemistry. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the reaction. We will cover the synthesis of the starting material via the Japp-Klingemann reaction followed by Fischer indole synthesis, and then detail a robust thermal decarboxylation protocol. This document is designed to be a self-validating system, grounded in authoritative references and presented with clarity for immediate application in a research setting.

Introduction: The Significance of Indole Scaffolds and Decarboxylation

The indole nucleus is a cornerstone of numerous natural products and pharmaceutical compounds, including the amino acid tryptophan and the neurotransmitter serotonin.[1][2] Its derivatives are integral to the development of drugs targeting a wide array of conditions, from migraines to cancer.[3][4] The synthesis of specifically substituted indoles is therefore a critical task in drug discovery and development.

The decarboxylation of indole-2-carboxylic acids is a key transformation, providing access to indoles that are unsubstituted at the 2-position.[5][6] This process, while conceptually simple, requires careful control of conditions to achieve high yields and purity. The starting material, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, is a versatile intermediate whose synthesis and subsequent decarboxylation open avenues to a variety of bioactive molecules.

Synthesis of the Starting Material: A Two-Step Approach

The synthesis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is efficiently achieved through a two-step process involving the Japp-Klingemann reaction followed by a Fischer indole synthesis. This classic route offers a reliable method for constructing the indole ring system with the desired substituents.[7][8][9]

Step 1: Japp-Klingemann Reaction

The Japp-Klingemann reaction is a powerful method for synthesizing hydrazones from β-keto-esters and aryl diazonium salts.[8][10] In this protocol, we will react 4-methoxyaniline with ethyl 2-ethylacetoacetate to form the corresponding phenylhydrazone.

Step 2: Fischer Indole Synthesis

The Fischer indole synthesis is a venerable and widely used reaction that converts phenylhydrazones into indoles under acidic conditions.[1][3][11] The phenylhydrazone prepared in the previous step is cyclized in the presence of an acid catalyst to yield the target indole-2-carboxylic acid.

Protocol: Decarboxylation of 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid

While several methods exist for the decarboxylation of heteroaromatic carboxylic acids, including silver-catalyzed protodecarboxylation, this protocol will focus on a robust and high-yielding thermal decarboxylation method.[12] Simple heating of the indole-2-carboxylic acid above its melting point often leads to efficient loss of carbon dioxide.[5]

Materials and Equipment
  • 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

  • High-boiling point solvent (e.g., quinoline, diphenyl ether)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with temperature controller

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Experimental Workflow

G cluster_synthesis Synthesis of Starting Material cluster_decarboxylation Decarboxylation Protocol start_material 4-Methoxyaniline + Ethyl 2-ethylacetoacetate japp_klingemann Japp-Klingemann Reaction start_material->japp_klingemann hydrazone Intermediate Phenylhydrazone japp_klingemann->hydrazone fischer_indole Fischer Indole Synthesis hydrazone->fischer_indole indole_acid 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid fischer_indole->indole_acid dissolve Dissolve indole acid in high-boiling solvent indole_acid->dissolve heat Heat under inert atmosphere dissolve->heat monitor Monitor reaction (TLC) heat->monitor workup Aqueous workup monitor->workup purify Column Chromatography workup->purify product 3-ethyl-5-methoxy-1H-indole purify->product

Caption: Workflow for the synthesis and decarboxylation of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid (1.0 eq).

  • Solvent Addition: Add a high-boiling point solvent such as quinoline or diphenyl ether (approximately 10 mL per gram of starting material).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Heating: Heat the reaction mixture to a temperature just above the melting point of the starting material, typically in the range of 180-220 °C. The evolution of carbon dioxide should be observed.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material spot and the appearance of a new, less polar product spot will indicate the reaction is complete. This typically takes 1-3 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate and wash with an acidic aqueous solution (e.g., 1 M HCl) to remove the high-boiling solvent. Subsequently, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-ethyl-5-methoxy-1H-indole.

Reaction Mechanism

The thermal decarboxylation of indole-2-carboxylic acids is believed to proceed through a unimolecular heterolytic fission mechanism, forming a carbanion intermediate at the 2-position of the indole ring.[13] This carbanion is then protonated to yield the final product. The electron-rich nature of the indole ring helps to stabilize the intermediate carbanion.

Data and Expected Results

The following table summarizes the key parameters and expected outcomes for the decarboxylation protocol.

ParameterValue/RangeNotes
Starting Material 3-ethyl-5-methoxy-1H-indole-2-carboxylic acidPurity >95% recommended
Solvent Quinoline or Diphenyl EtherHigh-boiling and inert
Temperature 180-220 °CAdjust for optimal reaction rate
Reaction Time 1-3 hoursMonitor by TLC
Expected Yield 85-95%After purification
Product Purity >98%By NMR and LC-MS

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature may be necessary. Ensure the temperature is above the melting point of the starting material.

  • Low Yield: Inefficient removal of the high-boiling solvent during workup can lead to lower isolated yields. Ensure thorough extraction with an acidic aqueous solution.

  • Side Product Formation: At excessively high temperatures, degradation of the indole ring can occur. Careful temperature control is crucial.

  • Alternative Methods: For substrates sensitive to high temperatures, silver-catalyzed protodecarboxylation in a solvent like DMSO can be a milder alternative.[12]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis and subsequent decarboxylation of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. By understanding the underlying principles of the Japp-Klingemann reaction, Fischer indole synthesis, and thermal decarboxylation, researchers can confidently and efficiently produce valuable indole scaffolds for applications in drug discovery and development. The provided workflow, data, and troubleshooting tips are designed to ensure successful implementation in the laboratory.

References

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. [Link]

  • Japp-Klingemann reaction. (n.d.). In Slideshare. Retrieved February 13, 2026, from [Link]

  • Japp–Klingemann reaction. (2023, November 25). In Wikipedia. [Link]

  • Japp-Klingemann reaction. (n.d.). In chemeurope.com. Retrieved February 13, 2026, from [Link]

  • Al-Hadedi, A. A. M., Al-Salahi, R., Marzouk, M., Al-Sanea, M. M., & El-Agrody, A. M. (2020). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. ACS Omega, 5(13), 7686–7691. [Link]

  • Majumder, U., & Alam, S. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54066–54090. [Link]

  • Nikita's Chemistry. (2020, June 3). Japp Klingemann Reaction [Video]. YouTube. [Link]

  • Piers, E., & Britton, R. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. [Link]

  • Fischer indole synthesis. (2024, January 15). In Wikipedia. [Link]

  • Decarboxylative iodination of (hetero)aromatic carboxylic acids enabled... (n.d.). In ResearchGate. Retrieved February 13, 2026, from [Link]

  • Wang, L., et al. (2014). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. ResearchGate. [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. (2019).
  • Synthesis of indoles. (n.d.). In Organic Chemistry Portal. Retrieved February 13, 2026, from [Link]

  • Jones, G. B., & Chapman, B. J. (1995). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 60(20), 6644–6645. [Link]

  • Decarboxylation. (2024, January 18). In Wikipedia. [Link]

  • Synthesis of 3-Ethyl Indole. (2017). ResearchGate. [Link]

  • What is the mechanism for thermal decarboxylation of a generic carboxylic acid (not special cases like beta-ketocarboxylic acid or malonic acids)? (2017, December 27). Chemistry Stack Exchange. [Link]

  • Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. [Link]

  • The Organic Chemistry Tutor. (2018, October 21). Decarboxylation of Carboxylic Acid | Explained by IITian | Jee Mains, Advanced [Video]. YouTube. [Link]

  • Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Dib, H. H. (2009). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 14(9), 3332–3342. [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). In Taylor & Francis. Retrieved February 13, 2026, from [Link]

  • Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (1998). ResearchGate. [Link]

  • Chen, H., Yang, H., Wang, Z., Xie, X., & Nan, F. (2016). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 7(3), 335–339. [Link]

  • Ashenhurst, J. (2022, May 20). Decarboxylation. Master Organic Chemistry. [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). Journal of the American Chemical Society. [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids [Video]. YouTube. [Link]

  • 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. (n.d.). In Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

Sources

Application Notes and Protocols: Leveraging 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid as a Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Indole Nucleus in Medicinal Chemistry

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities. Its unique electronic properties and ability to participate in various intermolecular interactions have made it a cornerstone in the development of therapeutics for a wide range of diseases. Within this vast chemical space, the 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid scaffold presents a particularly attractive starting point for medicinal chemistry campaigns. The strategic placement of the ethyl group at the 3-position, the methoxy group at the 5-position, and the carboxylic acid at the 2-position offers a trifecta of opportunities for structural diversification and modulation of physicochemical and pharmacological properties.

This guide provides a comprehensive overview of the synthetic routes to access this scaffold, detailed protocols for its derivatization, and a suite of biological assays to explore its potential in various therapeutic areas, including oncology, virology, and inflammatory diseases.

Part 1: Synthesis of the 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid Scaffold

The synthesis of the title scaffold can be efficiently achieved through a combination of the Japp-Klingemann reaction and the Fischer indole synthesis, a classic and robust method for constructing the indole nucleus.[1][2]

Conceptual Workflow for Scaffold Synthesis

cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Hydrolysis p-Anisidine p-Anisidine Diazonium_Salt Diazonium_Salt p-Anisidine->Diazonium_Salt NaNO2, HCl Azo_Compound Azo_Compound Diazonium_Salt->Azo_Compound Ethyl 2-ethylacetoacetate Hydrazone Hydrazone Azo_Compound->Hydrazone Hydrolysis Indole_Ester Indole_Ester Hydrazone->Indole_Ester Acid catalyst (e.g., H2SO4) Target_Scaffold 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid Indole_Ester->Target_Scaffold Base (e.g., NaOH)

Caption: Synthetic strategy for the target scaffold.

Protocol 1: Synthesis of Ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate

This protocol outlines the synthesis of the ethyl ester of the target scaffold, a key intermediate.

Materials:

  • p-Anisidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Ethyl 2-ethylacetoacetate

  • Sodium acetate (NaOAc)

  • Ethanol

  • Sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization of p-Anisidine:

    • Dissolve p-anisidine in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Japp-Klingemann Reaction:

    • In a separate flask, dissolve ethyl 2-ethylacetoacetate in ethanol and add a solution of sodium acetate in water. Cool the mixture to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethyl 2-ethylacetoacetate solution, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 4-6 hours. The formation of the hydrazone may be observed as a precipitate.

    • Collect the crude hydrazone by filtration and wash with water.

  • Fischer Indole Synthesis:

    • Suspend the crude hydrazone in ethanol.

    • Carefully add concentrated sulfuric acid dropwise while stirring.

    • Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with diethyl ether.

    • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis to 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Materials:

  • Ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution with concentrated HCl to pH 2-3.

  • Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry to yield the final scaffold.

Part 2: Derivatization of the Scaffold for Library Generation

The carboxylic acid and the indole N-H provide two primary handles for derivatization, allowing for the creation of a diverse chemical library.

Strategy 1: Amide Coupling at the C2-Carboxylic Acid

Amide bond formation is a robust and widely used reaction in medicinal chemistry to introduce a variety of substituents.[3][4]

Scaffold 3-ethyl-5-methoxy-1H- indole-2-carboxylic acid Amide_Derivative Amide Derivative Scaffold->Amide_Derivative Coupling Agent (e.g., HATU, EDC) Amine R-NH2 Amine->Amide_Derivative

Caption: Amide coupling derivatization workflow.

Protocol 3: General Procedure for Amide Coupling

Materials:

  • 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

  • Amine (R-NH₂)

  • Coupling agent (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the carboxylic acid scaffold in the anhydrous solvent.

  • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Strategy 2: N-Alkylation/Arylation of the Indole Nitrogen

The indole nitrogen can be functionalized to introduce further diversity and modulate the electronic properties of the ring system.

Protocol 4: General Procedure for N-Alkylation

Materials:

  • Ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate

  • Alkyl halide (R-X)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

Procedure:

  • To a solution of the indole ester in the anhydrous solvent, add the base at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the alkyl halide and allow the reaction to warm to room temperature.

  • Stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product.

  • Purify the N-alkylated ester, which can then be hydrolyzed to the corresponding carboxylic acid as described in Protocol 2.

Strategy 3: Palladium-Catalyzed Cross-Coupling Reactions

For more advanced derivatization, the indole ring can be halogenated at specific positions, followed by cross-coupling reactions such as the Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties.[5][6]

Part 3: Biological Evaluation Protocols

Given the broad range of activities reported for indole-2-carboxylic acid derivatives, a tiered screening approach is recommended.

A. Anticancer Activity

Many indole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.

Protocol 5: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7][8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

  • Incubate the plates for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.

Data Presentation:

CompoundIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. HepG2
Scaffold >100>100>100
Derivative 1 15.222.518.9
Derivative 2 5.89.17.3
Doxorubicin 0.50.80.6
B. Antiviral Activity

Indole derivatives have shown promise as antiviral agents, including against HIV and influenza.[9][10]

Protocol 6: Plaque Reduction Assay

This assay is used to quantify the reduction in viral plaques in the presence of a test compound.

Materials:

  • Host cell line (e.g., Vero, MDCK)

  • Virus stock (e.g., Influenza A, Herpes Simplex Virus)

  • Cell culture medium

  • Test compounds

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Grow a confluent monolayer of host cells in 6-well plates.

  • Infect the cells with a known dilution of the virus for 1 hour.

  • Remove the virus inoculum and wash the cells.

  • Add an overlay medium containing different concentrations of the test compounds.

  • Incubate the plates until viral plaques are visible.

  • Fix and stain the cells with crystal violet.

  • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control.

  • Determine the EC₅₀ value for each compound.

C. Anti-inflammatory Activity

The indole scaffold is present in several anti-inflammatory drugs, making this a key area for investigation.

Protocol 7: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.[11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to quantify nitrite concentration.

  • Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Part 4: Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes. The indole-2-carboxylic acid scaffold has been found in various enzyme inhibitors.

Protocol 8: General Enzyme Inhibition Assay

This is a general protocol that can be adapted for various enzymes.[13][14]

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Buffer solution

  • Test compounds

  • Detection reagent (depending on the assay, e.g., fluorescent or colorimetric)

Procedure:

  • Prepare a reaction mixture containing the buffer, enzyme, and various concentrations of the test compound.

  • Pre-incubate the mixture for a defined period.

  • Initiate the reaction by adding the substrate.

  • Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method.

  • Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value.

Kinetic Analysis Workflow:

Initial_Screening Determine IC50 values Mechanism_of_Inhibition Vary substrate and inhibitor concentrations Initial_Screening->Mechanism_of_Inhibition Data_Analysis Lineweaver-Burk or Michaelis-Menten plots Mechanism_of_Inhibition->Data_Analysis Determine_Ki Determine Ki and mode of inhibition Data_Analysis->Determine_Ki

Caption: Workflow for enzyme inhibition kinetic studies.

Conclusion

The 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid scaffold represents a promising starting point for the development of novel therapeutics. Its amenability to chemical modification at multiple positions allows for the generation of large and diverse compound libraries. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this versatile scaffold. By systematically applying these methodologies, researchers can unlock the full potential of this indole derivative in the quest for new and effective drugs.

References

  • Japp, F. R.; Klingemann, F. Ueber Benzolazo- und Benzolhydrazoverbindungen. Berichte der deutschen chemischen Gesellschaft1887 , 20 (2), 2942–2944. [Link]

  • Hughes, D. L. The Fischer Indole Synthesis. Organic Reactions2004 , 49–331. [Link]

  • Di Mola, A.; et al. Indole-based compounds as potential drug candidates for SARS-CoV-2. Molecules2021 , 26(16), 4948. [Link]

  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews2006 , 106(7), 2875–2911. [Link]

  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nature Protocols2008 , 3(8), 1249–1252. [Link]

  • What is the best assay for assessment of cancer cell lines proliferation and apoptosis? ResearchGate. [Link]

  • Tumor Cell Proliferation Assay. Innoprot. [Link]

  • Al-Ostoot, F. H.; et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry2022 , 10, 843901. [Link]

  • Cancer Cell-Based Assays. Charles River. [Link]

  • Cell Proliferation Assays. Multispan, Inc. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols2022 , 2(6), e419. [Link]

  • Rani, P.; Srivastava, V. K.; Kumar, A. Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry2004 , 39(5), 449–452. [Link]

  • Ocal, N.; et al. Design, Synthesis, and In Vivo Evaluation of a New Series of Indole-Chalcone Hybrids as Analgesic and Anti-Inflammatory Agents. ACS Omega2023 , 8(30), 27013–27024. [Link]

  • Zhang, Y.; et al. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry2023 , 14(10), 2005–2014. [Link]

  • Kumar, A.; et al. Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. ChemRxiv2023 . [Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons, 2013. [Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases2020 , 6(12), 3326–3340. [Link]

  • Di Mola, A.; et al. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2. Molecules2021 , 26(16), 4948. [Link]

  • Rani, P.; Srivastava, V. K.; Kumar, A. Synthesis and antiinflammatory activity of heterocyclic indole derivatives. European Journal of Medicinal Chemistry2004 , 39(5), 449–452. [Link]

  • Chen, Y.; et al. Utility of the Japp–Klingemann reaction for the preparation of 5-carboxy-6-chloroindole via Fischer indole protocol. Tetrahedron Letters2007 , 48(13), 2353–2356. [Link]

  • NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments)2020 , (156), e59928. [Link]

  • Screening of the four novel synthetic indole derivatives for antiviral property. ResearchGate. [Link]

  • Mechanism of Action Assays for Enzymes. Assay Guidance Manual2012 . [Link]

  • A review on recent developments of indole-containing antiviral agents. European Journal of Medicinal Chemistry2015 , 89, 421–441. [Link]

  • Copeland, R. A. Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons, 2013. [Link]

  • Al-Ostoot, F. H.; et al. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry2022 , 10, 843901. [Link]

  • Payne, A. D.; et al. Rapid access to N-(indol-2-yl)amides and N-(indol-3-yl)amides as unexplored pharmacophores. Organic & Biomolecular Chemistry2017 , 15(1), 159–166. [Link]

  • Fischer indole synthesis. Wikipedia. [Link]

  • Rosas-Garcia, V. M.; Quintanilla-Licea, R.; Longoria, F. E. The Fischer Indole Synthesis: A Semiempirical Study. [Link]

  • Fischer Indole Synthesis. YouTube. [Link]

  • Simoneau, C. A.; Ganem, B. A three-component Fischer indole synthesis. Nature Protocols2008 , 3(8), 1249–1252. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Stanley, L. M.; Sibi, M. P. The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters2009 , 50(17), 1931–1934. [Link]

  • Oh, C.-H.; et al. Synthesis of 2-Substituted Indoles and Indolines via Suzuki−Miyaura Coupling/5-endo-trig Cyclization Strategies. The Journal of Organic Chemistry2005 , 70(19), 7586–7592. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules2012 , 17(10), 11663–11677. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

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Application Note: Amide Coupling Strategies for 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the amide coupling of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid . This scaffold presents specific challenges due to the steric bulk of the C3-ethyl group and the electron-donating nature of the C5-methoxy substituent, which increases the electron density of the indole ring, potentially complicating activation.

Executive Summary & Chemical Context

The target molecule, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid , serves as a critical building block in the synthesis of bioactive compounds, particularly for targets requiring indole-2-carboxamide pharmacophores (e.g., phospholipase inhibitors, specific GPCR ligands).

Structural Challenges
  • Steric Hindrance (C3-Ethyl): The ethyl group at position 3 creates a steric barrier adjacent to the C2-carboxylic acid. This can retard nucleophilic attack by bulky amines, necessitating high-efficiency coupling reagents.

  • Electronic Activation (C5-Methoxy): The methoxy group donates electron density into the indole ring. While this stabilizes the indole, it renders the ring susceptible to electrophilic aromatic substitution (e.g., chlorination) if harsh acid chloride generation methods (like neat SOCl₂) are used.

  • Indole N-H Acidity: The unprotected indole nitrogen (pKa ~16) can participate in competitive N-acylation or hydrogen bonding, potentially reducing yield or solubility.

Decision Matrix: Reagent Selection

Select the appropriate protocol based on the amine partner and scale.

VariableMethod A: EDC/HOBt Method B: HATU/DIEA Method C: Mixed Anhydride
Amine Type Primary, unhindered aminesSecondary, anilines, or hindered aminesScale-up (>10g), cost-sensitive
Reactivity ModerateHighHigh
Racemization Risk LowLow (with base control)Moderate
Purification Aqueous workup often sufficientColumn chromatography usually requiredCrystallization often possible
Cost LowHighVery Low
Workflow Visualization

G Start Start: 3-Ethyl-5-methoxy-1H-indole-2-COOH CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Hindered/Aniline? CheckAmine->IsHindered MethodA Method A: EDC/HOBt (Standard) IsHindered->MethodA No (Primary Alkyl) MethodB Method B: HATU (High Power) IsHindered->MethodB Yes (Secondary/Aryl) MethodC Method C: Mixed Anhydride (Scale-Up) IsHindered->MethodC Scale > 10g

Figure 1: Decision tree for selecting the optimal amide coupling protocol.

Detailed Experimental Protocols

Method A: Standard Carbodiimide Coupling (EDC/HOBt)

Best for: Routine synthesis with primary amines; ease of workup.

Mechanism: EDC activates the carboxylic acid to an O-acylisourea. HOBt intercepts this intermediate to form a less reactive but more selective OBt ester, preventing N-acylurea side-product formation and suppressing racemization (if chiral centers were present).

Protocol:

  • Dissolution: In a round-bottom flask, dissolve 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (concentration ~0.1 M).

    • Note: DMF is preferred due to the limited solubility of indole acids in DCM.

  • Activation: Add HOBt (1.2 equiv) and EDC·HCl (1.2 equiv) to the solution at 0°C under nitrogen. Stir for 15–30 minutes to allow formation of the active ester.

  • Coupling: Add the Amine (1.1 equiv) followed by DIPEA (N,N-Diisopropylethylamine, 2.0–3.0 equiv).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours.

    • Monitoring: Check by LC-MS or TLC. The active ester often runs slightly higher than the acid.

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash sequentially with 1M HCl (to remove unreacted amine/EDC), Saturated NaHCO₃ (to remove unreacted acid/HOBt), and Brine.

    • Dry over Na₂SO₄ and concentrate.

Method B: High-Efficiency Coupling (HATU)

Best for: Sterically hindered amines, anilines, or when the C3-ethyl group significantly retards the reaction.

Why HATU? The 7-azabenzotriazole moiety provides a faster reaction rate than HOBt due to the neighboring pyridine nitrogen electron-withdrawal, crucial for overcoming the steric bulk of the 3-ethyl group [1].

Protocol:

  • Preparation: Dissolve 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M).

  • Base Addition: Add DIPEA (2.0 equiv) and stir for 5 minutes.

  • Activation: Add HATU (1.1 equiv) at 0°C. The solution typically turns yellow/orange. Stir for 15 minutes.

  • Amine Addition: Add the Amine (1.1–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional 1.0 equiv of DIPEA.

  • Reaction: Stir at Room Temperature for 2–4 hours. HATU couplings are typically fast.[2]

  • Workup:

    • Caution: Tetramethylurea byproducts are water-soluble but can be difficult to remove completely.

    • Dilute with EtOAc/Ether (1:1) and wash extensively with water and brine.

    • Purify via flash column chromatography (SiO₂).

Method C: Mixed Anhydride Method (Isobutyl Chloroformate)

Best for: Scale-up (>10g) where HATU is too expensive, or if the byproduct removal is difficult.

Protocol:

  • Activation: Dissolve the indole acid (1.0 equiv) in anhydrous THF at -15°C (Ice/Salt bath).

  • Base: Add N-Methylmorpholine (NMM) (1.1 equiv). Avoid TEA if possible as NMM is less prone to causing racemization or side reactions.

  • Anhydride Formation: Dropwise add Isobutyl Chloroformate (1.1 equiv). A white precipitate (NMM·HCl) will form immediately. Stir for 15 minutes at -15°C.

  • Coupling: Add the Amine (1.1 equiv) dissolved in a minimum amount of THF.

  • Reaction: Allow to warm to RT over 2 hours.

  • Workup: Filter off the NMM·HCl salt. Concentrate the filtrate. Recrystallize the residue (often from EtOH/Water or EtOAc/Hexanes).

Troubleshooting & Optimization

IssueCauseSolution
Low Yield Steric hindrance from 3-ethyl groupSwitch to Method B (HATU) or use microwave irradiation (80°C, 20 min).
N-Acylation Competitive reaction at Indole-NHUse Method A (milder). Avoid large excess of acylating agent.[3] If persistent, protect Indole-N with Boc or SEM before coupling.
Insolubility Planar indole stackingUse DMF/DMSO mixtures. Add LiCl (0.4M) to break up H-bond aggregates during reaction.
Colored Impurities Oxidation of electron-rich indolePerform all reactions under inert atmosphere (Ar/N₂). Degas solvents.
Pathway of Potential Side Reactions

SideReactions Acid Indole-2-COOH Active Activated Ester Acid->Active Activation Side2 Dimerization (Oxidative) Acid->Side2 Air/Light (Use N2) Amide Target Amide Active->Amide Amine Attack Side1 N-Acyl Indole (Side Product) Active->Side1 Indole-NH Attack (Avoid Strong Base)

Figure 2: Potential side reaction pathways during activation.

References

  • Amide Bond Formation: Beyond the Basics. Source: Chemical Reviews. URL:[Link]

  • Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents. Source: PMC - NIH. URL:[Link]

  • Recent advances in amide bond formation. Source: Green Chemistry.[1] URL:[Link]

  • Coupling Reagents and Methods. Source: Aapptec. URL:[Link]

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One-Pot Synthesis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a robust and efficient one-pot synthesis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, providing not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

The indole scaffold is a privileged structure in a vast array of biologically active compounds. The specific target of this guide, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, possesses a substitution pattern that makes it an attractive starting material for the synthesis of various therapeutic agents. Traditional multi-step syntheses of such indole derivatives can be time-consuming and lead to lower overall yields. The one-pot procedure detailed herein combines the Japp-Klingemann reaction and the Fischer indole synthesis, offering a streamlined and efficient approach to this important molecule.

The synthesis commences with the in situ formation of a diazonium salt from p-anisidine, which then undergoes a Japp-Klingemann reaction with ethyl 2-ethylacetoacetate to form a key hydrazone intermediate. Without isolation, this intermediate is subjected to an acid-catalyzed Fischer indole cyclization to yield ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate. The final step in this one-pot procedure is the alkaline hydrolysis of the resulting ester to afford the desired 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

Reaction Scheme

G cluster_0 Japp-Klingemann Reaction cluster_1 Fischer Indole Synthesis cluster_2 Hydrolysis pAnisidine p-Anisidine NaNO2_HCl NaNO2, HCl 0-5 °C pAnisidine->NaNO2_HCl Diazonium Diazonium Salt Intermediate NaNO2_HCl->Diazonium Base Base (e.g., NaOAc) Diazonium->Base Ketoester Ethyl 2-ethylacetoacetate Ketoester->Base Hydrazone Hydrazone Intermediate Base->Hydrazone Acid_Heat Acid Catalyst (e.g., H2SO4), Heat Hydrazone->Acid_Heat IndoleEster Ethyl 3-ethyl-5-methoxy- 1H-indole-2-carboxylate Hydrolysis 1. NaOH, EtOH/H2O, Heat 2. HCl (acidification) IndoleEster->Hydrolysis Acid_Heat->IndoleEster FinalProduct 3-ethyl-5-methoxy- 1H-indole-2-carboxylic acid Hydrolysis->FinalProduct

Figure 1: Overall reaction scheme for the one-pot synthesis.

Mechanistic Insights

The elegance of this one-pot procedure lies in the seamless transition from one reaction to the next, driven by carefully controlled reaction conditions.

  • Japp-Klingemann Reaction: This reaction is a classic method for the synthesis of hydrazones from β-keto esters and aryl diazonium salts.[1][2] The reaction begins with the diazotization of an aromatic amine, in this case, p-anisidine, to form a diazonium salt. This is followed by the coupling of the diazonium salt with the enolate of ethyl 2-ethylacetoacetate. A key feature of the Japp-Klingemann reaction is the cleavage of the acetyl group from the β-keto ester, leading to the formation of the desired arylhydrazone of an α-keto ester.[3]

  • Fischer Indole Synthesis: This renowned reaction involves the cyclization of an arylhydrazone under acidic conditions to form an indole.[2][4] The mechanism is believed to proceed through a[5][5]-sigmatropic rearrangement of the tautomerized enehydrazine intermediate. Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[6] The choice of acid catalyst is crucial and can range from Brønsted acids like sulfuric acid and hydrochloric acid to Lewis acids.[2]

Experimental Protocols

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Purity
p-AnisidineC₇H₉NO123.15≥99%
Sodium NitriteNaNO₂69.00≥97%
Hydrochloric AcidHCl36.4637% (w/w)
Ethyl 2-ethylacetoacetateC₈H₁₄O₃158.19≥98%
Sodium AcetateCH₃COONa82.03≥99%
EthanolC₂H₅OH46.07Anhydrous
Sulfuric AcidH₂SO₄98.0898% (w/w)
Sodium HydroxideNaOH40.00≥97%
Ethyl AcetateC₄H₈O₂88.11ACS Grade
Hexanes--ACS Grade
Saturated Sodium BicarbonateNaHCO₃ (aq)--
BrineNaCl (aq)--
Anhydrous Sodium SulfateNa₂SO₄142.04-

Protocol 1: One-Pot Synthesis of Ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate

This protocol is a one-pot procedure that combines the Japp-Klingemann reaction and the Fischer indole synthesis.

G cluster_prep Preparation cluster_diazo Diazotization cluster_jk Japp-Klingemann Coupling cluster_fischer Fischer Indole Cyclization cluster_workup Work-up & Purification A Dissolve p-anisidine in HCl/H2O B Cool to 0-5 °C A->B C Slowly add NaNO2 solution B->C D Stir for 20-30 min C->D G Slowly add diazonium salt solution D->G E Prepare solution of ethyl 2-ethylacetoacetate and NaOAc in EtOH/H2O F Cool to 0-5 °C E->F F->G H Stir for 1-2 hours, allowing to warm to RT G->H I Add concentrated H2SO4 H->I J Heat to reflux (approx. 80-90 °C) for 2-3 hours I->J K Cool and pour into ice-water J->K L Extract with ethyl acetate K->L M Wash with NaHCO3 and brine L->M N Dry over Na2SO4 and concentrate M->N O Purify by column chromatography N->O

Figure 2: Experimental workflow for the one-pot synthesis.

Step-by-Step Procedure:

  • Diazotization: In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, dissolve p-anisidine (10.0 g, 81.2 mmol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (6.1 g, 88.4 mmol) in water (15 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 20-30 minutes.

  • Japp-Klingemann Coupling: In a separate 500 mL beaker, prepare a solution of ethyl 2-ethylacetoacetate (14.2 g, 89.8 mmol) and sodium acetate (20.0 g, 243.8 mmol) in a mixture of ethanol (100 mL) and water (100 mL). Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the stirred ethyl 2-ethylacetoacetate solution over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring in the ice bath for 1 hour, then allow the mixture to warm to room temperature and stir for an additional hour. The formation of the hydrazone intermediate may be observed as a colored precipitate.

  • Fischer Indole Cyclization: To the reaction mixture containing the hydrazone, slowly and carefully add concentrated sulfuric acid (20 mL) while cooling in an ice bath.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into 500 mL of ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Protocol 2: Hydrolysis of Ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate

Step-by-Step Procedure:

  • Dissolve the purified ethyl 3-ethyl-5-methoxy-1H-indole-2-carboxylate (from Protocol 1) in a mixture of ethanol (100 mL) and a 10% aqueous solution of sodium hydroxide (50 mL).

  • Heat the mixture to reflux for 2-4 hours, or until TLC indicates the complete consumption of the starting ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The precipitated 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the final product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Characterization

The final product, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, should be characterized by standard analytical techniques to confirm its identity and purity.

Expected Characterization Data:

  • Appearance: Off-white to pale yellow solid.

  • Melting Point: To be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include those for the ethyl group (triplet and quartet), the methoxy group (singlet), aromatic protons on the indole ring, the indole N-H proton (broad singlet), and the carboxylic acid proton (broad singlet).

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would correspond to the carbons of the ethyl group, the methoxy group, the indole ring system, and the carboxylic acid carbonyl.

  • Infrared (IR) Spectroscopy (ATR): Characteristic peaks are expected for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680 cm⁻¹), and O-H stretch of the carboxylic acid (broad, around 3000 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of C₁₂H₁₃NO₃ should be observed.

Troubleshooting and Optimization

Issue Potential Cause Suggested Solution
Low yield in Japp-Klingemann stepIncomplete diazotization or decomposition of the diazonium salt.Ensure the temperature is strictly maintained at 0-5 °C during diazotization and coupling. Use the diazonium salt immediately after preparation.
Formation of multiple products in Fischer cyclizationIncorrect acid catalyst or temperature.Screen different acid catalysts (e.g., polyphosphoric acid, p-toluenesulfonic acid). Optimize the reaction temperature and time.
Incomplete hydrolysis of the esterInsufficient base or reaction time.Increase the concentration of NaOH or prolong the reflux time. Monitor the reaction closely by TLC.
Difficulty in purificationPresence of colored impurities.Treat the crude product solution with activated charcoal before final filtration and recrystallization.

Conclusion

This application note provides a detailed and scientifically grounded one-pot protocol for the synthesis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. By combining the Japp-Klingemann reaction and the Fischer indole synthesis, this method offers a significant improvement in efficiency over traditional multi-step approaches. The provided mechanistic insights and troubleshooting guide should empower researchers to successfully implement and adapt this procedure for their specific needs in the pursuit of novel indole-based compounds for drug discovery and development.

References

  • Brehm, W. J. The Fischer Indole Synthesis. Organic Syntheses, Coll. Vol. 4, p.132 (1963); Vol. 33, p.43 (1953).
  • Phillips, R. R. The Japp-Klingemann Reaction. Organic Reactions, 10, 143-178 (1959).
  • Murakami, Y., Tani, M., Tanaka, K., & Yokoyama, Y. A Simple General Method for the Acylation of Ethyl Indole-2-Carboxylates. Heterocycles, 14(12), 1939-1942 (1980).
  • Hughes, D. L. The Fischer Indole Synthesis.
  • Taber, D. F., & Stachel, S. J. The Fischer Indole Synthesis. Organic Syntheses, Coll. Vol. 10, p.450 (2004); Vol. 78, p.71 (2002).
  • Robinson, B. The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373-401 (1963).
  • New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15 (4), 2531-2540 (2010). [Link]

  • Fischer indole synthesis. In Wikipedia. [Link]

  • Fischer Indole Synthesis. Name Reactions in Organic Synthesis, 522-524. [Link]

  • Japp, F. R., & Klingemann, F. Ueber die Einwirkung von Diazobenzol auf Acetessigester. Berichte der deutschen chemischen Gesellschaft, 20(2), 2942-2944 (1887).
  • Bessard, Y., Crettaz, R., & Veenstra, S. J. Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Organic Process Research & Development, 2 (4), 226-230 (1998). [Link]

  • Pál, C., & Kotschy, A. Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction.
  • Patil, S. A., et al. A Novel Synthetic Route of (Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: A Key Intermediate of Apixaban. Asian Journal of Chemistry, 37 (7), 1707-1712 (2025). [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21 (3), 333 (2016). [Link]

  • Polak, J., et al. Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 27 (21), 7296 (2022). [Link]

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis of 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical yield-limiting factors in the synthesis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid . While the indole core is robust, the combination of the electron-rich 5-methoxy group and the steric requirements of the 3-ethyl substituent presents unique challenges.

The most scalable and reliable route involves the Japp-Klingemann (JK) reaction to form a hydrazone, followed by Fischer Indole Cyclization . This guide focuses on this pathway, as direct alkylation of pre-formed indoles at the C3 position often leads to poly-alkylation or regioselectivity issues.

Part 1: The Synthetic Workflow (Visualized)

The following diagram outlines the optimized pathway and critical control points (CCPs) where yield is most often lost.

IndoleSynthesis Start p-Anisidine (4-Methoxyaniline) Diazo Diazonium Salt (CCP: Temp < 5°C) Start->Diazo NaNO2, HCl JK_Step Japp-Klingemann Reaction (pH 5.0-6.0, NaOAc) Diazo->JK_Step Coupling Precursor Ethyl 2-Propylacetoacetate (Critical for 3-Ethyl group) Precursor->JK_Step Hydrazone Hydrazone Intermediate (Ethyl 2-oxopentanoate phenylhydrazone) JK_Step->Hydrazone Deacetylation Fischer Fischer Cyclization (PPA or 4% H2SO4, 80-90°C) Hydrazone->Fischer -NH3 Ester Indole Ethyl Ester Fischer->Ester Hydrolysis Saponification (NaOH/EtOH) Ester->Hydrolysis Final Target: 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid Hydrolysis->Final

Figure 1: Critical Process Pathway. Red nodes indicate high-risk steps for yield loss.

Part 2: Troubleshooting & Optimization (Q&A)
Module A: Precursor Assembly (The Japp-Klingemann Step)

Q: I am getting a low yield of the hydrazone intermediate, and the product is an oil that won't crystallize. What is happening?

A: This is typically a pH control issue or an incorrect starting material choice.

  • Check your Precursor: To get the 3-ethyl group, you must use ethyl 2-propylacetoacetate (or prepare ethyl 2-oxopentanoate directly). A common error is using ethyl 2-ethylacetoacetate, which yields the 3-methyl indole.

  • pH Drift: The coupling requires a buffered pH of 5.0–6.0 . If the pH drops (becomes too acidic), the diazonium salt decomposes before coupling. If it is too basic, the diazonium forms an inert diazotate.

    • Solution: Use a saturated Sodium Acetate (NaOAc) solution. Add the diazonium salt to the buffered beta-keto ester, not the other way around.

  • Deacetylation Failure: The Japp-Klingemann reaction involves the cleavage of the acetyl group.[1] If the reaction is quenched too early, you may have the intermediate azo-ester (which is an oil) rather than the hydrazone. Ensure the reaction runs for at least 3–4 hours at 0–5°C, then allow it to warm to room temperature overnight.

Q: My diazonium salt turns dark/black before I can use it. How do I stabilize it?

A: 4-Methoxyaniline (p-anisidine) is electron-rich and prone to oxidation.

  • Temperature: Maintain the diazotization mixture strictly between -5°C and 0°C .

  • Starch-Iodide Test: Ensure you have a slight excess of nitrous acid (positive starch-iodide test) to prevent self-coupling of the diazonium salt with unreacted amine (which forms tars).

  • Exclusion of Light: Diazonium salts of anisidines are photosensitive. Wrap the flask in foil.

Module B: The Fischer Cyclization (The Critical Step)

Q: The cyclization step yields a black tar with <30% product. I am using 20% H2SO4/EtOH reflux.

A: The 5-methoxy group is acid-sensitive and prone to oxidation or demethylation under harsh conditions. Sulfuric acid in ethanol often promotes polymerization.

  • Recommended Catalyst: Switch to Polyphosphoric Acid (PPA) .

    • Why: PPA acts as both a solvent and a catalyst. It is viscous, which suppresses intermolecular polymerization (tar formation) while promoting the intramolecular [3,3]-sigmatropic rearrangement.

  • Protocol: Mix the hydrazone with PPA (1:10 w/w ratio). Heat to 85–90°C with vigorous mechanical stirring. Do not exceed 100°C, as decarboxylation or demethylation may occur.

  • Quenching: Pour the hot reaction mixture onto crushed ice/water. The indole ester should precipitate as a solid.

Q: I see the product on TLC, but I also see a spot corresponding to the starting hydrazone even after 24 hours.

A: This indicates "Hydrazone Stalling." The rate-determining step is the tautomerization of the hydrazone to the ene-hydrazine .

  • Solution: Ensure the reaction is strictly anhydrous if using Lewis acids (like ZnCl2). If using PPA, the temperature must be sufficient (80°C+) to drive the tautomerization. If the reaction is too cold, it will stall.

Module C: Purification & Hydrolysis

Q: During hydrolysis of the ester to the acid, I am observing decarboxylation (loss of CO2).

A: Indole-2-carboxylic acids are generally stable, but electron-rich indoles (5-methoxy) can decarboxylate under forcing acidic conditions or extreme thermal basic conditions.

  • Switch to Mild Base: Use LiOH (3 eq) in THF/Water (1:1) at 60°C instead of refluxing KOH/EtOH. Lithium hydroxide is milder and often gives cleaner conversion.

  • Avoid Acid Hydrolysis: Acidic hydrolysis is high-risk for decarboxylation of the 2-position. Always use base saponification followed by careful acidification to pH 3–4 (not pH 1) to precipitate the product.

Part 3: Optimized Experimental Protocol
Step 1: Preparation of Ethyl 2-oxopentanoate (4-methoxyphenyl)hydrazone
  • Reagents: p-Anisidine (1.0 eq), NaNO2 (1.1 eq), HCl (2.5 eq), Ethyl 2-propylacetoacetate (1.0 eq), NaOAc (excess).

  • Procedure:

    • Dissolve p-anisidine in HCl/H2O. Cool to -5°C. Add NaNO2 (aq) dropwise. (Check Starch-Iodide).

    • Dissolve Ethyl 2-propylacetoacetate in EtOH. Add saturated NaOAc. Cool to 0°C.[2]

    • Slowly add diazonium solution to the ester solution. Stir 4h at 0°C, then 12h at RT.

    • Extract with EtOAc.[3] The acetyl group cleaves spontaneously or upon mild acid wash, yielding the hydrazone.

Step 2: Cyclization to Indole Ester
  • Reagents: Hydrazone (from Step 1), Polyphosphoric Acid (PPA).

  • Procedure:

    • Heat PPA to 60°C (to lower viscosity).

    • Add Hydrazone portion-wise.

    • Ramp temp to 85°C . Stir for 2–3 hours. Monitor by TLC.[4][5]

    • Pour onto ice. Filter the precipitate.[2][4][6] Recrystallize from EtOH.

Step 3: Hydrolysis
  • Reagents: Indole Ester, LiOH, THF/H2O.

  • Procedure:

    • Dissolve ester in THF. Add LiOH (aq).

    • Heat to 60°C for 4 hours.

    • Evaporate THF. Acidify aqueous layer with 1M HCl to pH 4.

    • Filter the white/off-white solid.

Summary of Yield Data & Troubleshooting
IssueProbable CauseCorrective ActionExpected Yield Impact
No "3-ethyl" group Wrong precursor (used ethyl acetoacetate)Use Ethyl 2-propylacetoacetate N/A (Wrong Molecule)
Black Tar (Step 2) Oxidation / PolymerizationSwitch catalyst to PPA ; Exclude O2+20-30%
Low Yield (Step 1) pH drift during couplingBuffer with NaOAc to pH 5-6+15-20%
Decarboxylation Hydrolysis temp too highUse LiOH/THF at 60°C+10%
References
  • Robinson, B. (1982). The Fischer Indole Synthesis. Wiley-Interscience.
  • Organic Syntheses. Ethyl 5-Methoxyindole-2-carboxylate. Org. Synth. 1963, 43, 40. (Note: This describes the methyl analog; substitution of the starting keto-ester with the propyl variant applies).

  • Zhao, D., et al. (2014). Recent Advances in the Fischer Indole Synthesis. Chemical Reviews, 114(10), 5297–5324.

  • Hughes, D. L. (1993). Progress in the Fischer Indole Synthesis. Organic Preparations and Procedures International, 25(6), 607-632.

Sources

Solving solubility issues with 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid[1]

Executive Summary

This guide addresses the persistent solubility challenges associated with 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid . While the ethyl and methoxy substituents add lipophilic character, the solubility profile is dominated by the strong intermolecular hydrogen bonding between the carboxylic acid moiety (C2 position) and the indole N-H.[1] This creates a high lattice energy crystal structure that resists dissolution in standard organic solvents like Dichloromethane (DCM) or Toluene.[1]

This document provides validated protocols to overcome these issues during synthesis, workup, and analysis.

PART 1: Solvent Compatibility Matrix

Quick Reference: Use this table to select the correct solvent system for your specific application.

Solvent ClassSolubility RatingRecommended ApplicationTechnical Notes
Polar Aprotic (DMSO, DMF, NMP)Excellent (>100 mg/mL)Stock solutions, Biological assays, Reaction solventWarning: High boiling points make removal difficult.[1][2] Avoid heating >100°C for prolonged periods to prevent decarboxylation.[1]
Polar Protic (Methanol, Ethanol)Good (20-50 mg/mL)Recrystallization, Transfer solventSolubility improves significantly with heating.[1][2] Can form esters if heated with acid catalysts.[1]
Ethers (THF, 1,4-Dioxane)Moderate Reaction solvent, WorkupGood for keeping the molecule in solution during extractions if mixed with EtOAc.[1][2]
Chlorinated (DCM, Chloroform)Poor (<5 mg/mL)NOT RECOMMENDED for pure compoundThe molecule exists as stable dimers in these solvents, leading to precipitation.[2]
Hydrocarbons (Hexane, Toluene)Insoluble Anti-solvent for precipitationUse to force the product out of solution during purification.[2]
PART 2: Troubleshooting & Protocols
Issue #1: "My product crashes out during the acidic workup."

Diagnosis: This is the most common issue.[1] You are likely acidifying an aqueous alkaline layer (containing the carboxylate salt) to pH 1-2.[1] As the molecule protonates (neutral form), it reverts to its high-lattice-energy solid state and precipitates immediately, often trapping impurities.[1][2]

The Fix: The "Co-Solvent Acidification" Protocol Instead of acidifying in pure water, create a biphasic system before adding acid.[1]

  • Starting State: Your product is in the aqueous layer (pH > 10) as a salt.[1]

  • Add Organic Phase: Add a volume of 2-MeTHF or Ethyl Acetate/THF (3:1) equal to the aqueous volume.[1]

    • Why? 2-MeTHF coordinates better with the acid than pure EtOAc, preventing immediate precipitation.[1]

  • Controlled Acidification: Add 1M HCl dropwise with vigorous stirring.

  • Observation: The product will protonate and immediately partition into the organic layer rather than forming a solid precipitate at the interface.

  • Separation: Separate the layers. If a rag layer forms, add a small amount of MeOH to break the emulsion.[2]

Issue #2: "I cannot get a clean NMR spectrum in CDCl3."

Diagnosis: In CDCl3, indole-2-carboxylic acids form asymmetric hydrogen-bonded dimers.[1] This results in broad, shifting peaks for the -COOH and N-H protons, and often poor signal-to-noise ratio due to low solubility.[1]

The Fix: Solvation Disruption

  • Option A (Recommended): Use DMSO-d6 .[1] It breaks the dimers by acting as a strong H-bond acceptor, resulting in sharp, well-defined singlets for both the NH and COOH protons.[1]

  • Option B (If CDCl3 is mandatory): Add 1-2 drops of CD3OD or DMSO-d6 to the CDCl3 tube.[1] This "spikes" the polarity enough to solvate the monomeric form.

Issue #3: "Recrystallization yields are low or amorphous."

Diagnosis: The 3-ethyl and 5-methoxy groups make the molecule "greasy," interfering with crystal packing if the cooling is too rapid.[1]

The Fix: The "Ethanol-Water" Slow Ramp

  • Dissolve crude solid in minimal boiling Ethanol (95%) .

  • Once dissolved, remove from heat and immediately add hot water (approx. 10-20% of the ethanol volume) until slight turbidity persists.

  • Add 1 drop of Ethanol to clear the solution.

  • Critical Step: Wrap the flask in foil and allow it to cool to room temperature over 4-6 hours (do not use an ice bath yet).

  • Mechanism: Slow cooling allows the indole rings to pi-stack effectively, overcoming the steric bulk of the ethyl group.[1]

PART 3: Mechanistic Logic (The "Why")

To troubleshoot effectively, you must understand the competing forces at play.[2]

1. The Dimerization Trap In non-polar solvents (DCM, Toluene), carboxylic acids do not exist as single molecules.[2] They form cyclic dimers held together by two strong hydrogen bonds (approx. 14 kcal/mol).[1]

  • Consequence: The effective molecular weight doubles, and the polarity drops, but the crystal lattice energy remains high.[2] The solvent cannot "break in" to solvate the individual molecules.

2. The Indole pKa Factor

  • COOH pKa: ~4.4

  • Indole N-H pKa: >16[1][2]

  • Insight: The Indole N-H is not basic; it is weakly acidic.[1] Do not attempt to protonate the nitrogen with acid to increase solubility; you will only protonate the methoxy group (very difficult) or cause polymerization.[1] Solubility is strictly controlled by the deprotonation of the COOH group (pH > 5).[1]

PART 4: Decision Tree & Workflow

Use the following logic flow to determine the correct solvent system for your immediate task.

SolventSelection Start Start: Select Task Task What is your goal? Start->Task NMR NMR Analysis Task->NMR Reaction Synthesis/Reaction Task->Reaction Purification Purification Task->Purification NMR_Choice Solvent Choice NMR->NMR_Choice React_Temp Temperature? Reaction->React_Temp Purif_Method Method? Purification->Purif_Method DMSO DMSO-d6 (Best) NMR_Choice->DMSO CDCl3 CDCl3 + drop MeOD NMR_Choice->CDCl3 HighTemp >100°C React_Temp->HighTemp LowTemp <80°C React_Temp->LowTemp Warning Risk: Decarboxylation Use DMF/DMAc HighTemp->Warning Safe THF or EtOH LowTemp->Safe Recryst Recrystallization Purif_Method->Recryst Column Flash Column Purif_Method->Column Recryst_Solv EtOH/Water (Slow Cool) Recryst->Recryst_Solv Column_Solv DCM/MeOH (95:5) + 0.1% AcOH Column->Column_Solv

Figure 1: Solvent Selection Decision Tree. Blue nodes indicate decision points; Green nodes indicate recommended safe protocols; Red nodes indicate high-risk parameters.

References
  • PubChem. (2025).[1][3][4] Indole-2-carboxylic acid | C9H7NO2.[1][3][5][6][7] National Library of Medicine.[1] Available at: [Link][1][2]

  • Liu, J. et al. (2013).[1][2] "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents." Journal of Chemical & Engineering Data. (Demonstrates solubility trends: DMSO > Alcohols > Esters > Chlorinated).[1][2] Available at: [Link][1][2]

  • Takeda, K. et al. (2013).[1][2] "Dimerization of Some Carboxylic Acids in Organic Phases." Solvent Extraction and Research and Development. (Mechanistic explanation of dimerization in non-polar solvents). Available at: [Link]

  • Canadian Journal of Chemistry. (1962). The Decarboxylation of Ring-Substituted Indole-2-Carboxylic Acids. (Foundational text on thermal stability and decarboxylation risks). Available at: [Link][1][2]

Sources

Technical Support Center: Decarboxylation of 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the decarboxylation of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this critical synthetic step. The following information is structured in a question-and-answer format to directly address potential failures and provide scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the decarboxylation reaction. Each issue is followed by an analysis of potential causes and actionable steps for resolution.

Q1: Why is my decarboxylation reaction incomplete, showing significant starting material upon analysis?

A1: Incomplete decarboxylation is a common issue that can stem from several factors related to reaction conditions and reagents.

Possible Causes & Solutions:

  • Insufficient Temperature: Thermal decarboxylation of indole-2-carboxylic acids requires sufficient thermal energy to overcome the activation barrier for CO2 extrusion. The reaction temperature may be too low for your specific substrate and solvent system.

    • Recommendation: Gradually increase the reaction temperature in 10-20°C increments. A typical starting point for the thermal decarboxylation of indole-2-carboxylic acids is often above their melting point or in a high-boiling solvent like quinoline or sulfolane.[1][2] For some heteroaromatic carboxylic acids, temperatures can range from 85-150°C.[3]

  • Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate. Solvents that are poor heat conductors or have a boiling point lower than the required reaction temperature will hinder the reaction.

    • Recommendation: Switch to a higher-boiling point, aprotic polar solvent such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP).[4] These solvents facilitate heat transfer and can help solubilize the starting material.

  • Reaction Time is Too Short: Decarboxylation reactions, especially at lower temperatures, may require extended reaction times to reach completion.

    • Recommendation: Monitor the reaction progress over a longer period using an appropriate analytical technique like TLC, HPLC, or NMR.[5] Run the reaction for 6, 12, and 24 hours to determine the optimal time.

  • Catalyst Inactivity or Absence: While thermal decarboxylation is possible, certain catalysts can significantly lower the activation energy and improve reaction efficiency.

    • Recommendation: Consider the addition of a catalyst. Copper-based catalysts (e.g., Cu₂O, copper powder) in the presence of a base like K₃PO₄ have been shown to be effective for decarboxylative coupling reactions of indole-2-carboxylic acids, implying they facilitate the initial decarboxylation step.[4] Silver carbonate (Ag₂CO₃) with acetic acid in DMSO has also been reported for the protodecarboxylation of various heteroaromatic carboxylic acids.[3][6]

Troubleshooting Workflow for Incomplete Decarboxylation

G start Incomplete Decarboxylation temp Increase Temperature (10-20°C increments) start->temp solvent Change to High-Boiling Aprotic Polar Solvent (e.g., DMF, DMSO, NMP) temp->solvent If still incomplete time Extend Reaction Time (Monitor by TLC/HPLC) solvent->time If still incomplete catalyst Introduce Catalyst (e.g., Cu₂O/Base or Ag₂CO₃/Acid) time->catalyst If still incomplete complete Reaction Complete catalyst->complete Success G cluster_0 3-Ethyl-5-methoxy-1H-indole-2-carboxylic acid cluster_1 Heat (Δ) cluster_2 Release of CO₂ cluster_3 Protonation A Indole-COOH B Zwitterionic Intermediate A->B Formation of C Indolenine Intermediate B->C Loss of CO₂ D 3-Ethyl-5-methoxy-1H-indole C->D Tautomerization

Sources

Stability of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Troubleshooting Stability Under Acidic Conditions

Welcome to the technical support center for 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and formulation scientists who are working with this molecule and may encounter stability challenges, particularly in acidic environments. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to help you navigate your experiments successfully.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is showing signs of degradation after exposure to acidic media. What is the most probable degradation pathway?

A: The most likely degradation pathway for indole-2-carboxylic acids under acidic conditions is decarboxylation.[1][2] The indole nucleus is electron-rich and susceptible to protonation, typically at the C3 position. This protonation disrupts the aromaticity and facilitates the elimination of the carboxylic acid group at the C2 position as carbon dioxide (CO₂). The resulting product would be 3-ethyl-5-methoxy-1H-indole.

The electron-donating nature of the 5-methoxy and 3-ethyl groups increases the electron density of the indole ring system. This heightened nucleophilicity makes the ring more prone to protonation by acid, which can accelerate the rate of decarboxylation compared to an unsubstituted indole-2-carboxylic acid.[3]

G cluster_0 Acid-Catalyzed Decarboxylation Pathway Start 3-ethyl-5-methoxy-1H- indole-2-carboxylic acid Protonated Protonated Intermediate (C3-protonation) Start->Protonated + H⁺ (Acidic Conditions) Product 3-ethyl-5-methoxy-1H-indole Protonated->Product - CO₂ (Decarboxylation) CO2 Carbon Dioxide (CO2)

Caption: Proposed mechanism for the degradation of the target compound in acid.

Q2: I'm observing a pink or yellowish color change in my acidic solution over time. Is this related to the decarboxylation?

A: A color change is a common indicator of indole degradation but is not typically a direct result of decarboxylation itself.[4] This phenomenon is more often associated with oxidation or acid-catalyzed polymerization of the indole ring.[4] The electron-rich indole nucleus can be susceptible to oxidative processes, leading to the formation of colored oligomers or specific degradation products like indigo-type dyes.[4] While the primary degradation under acid is likely decarboxylation, these secondary oxidative reactions can occur concurrently, especially if oxygen is present.

Q3: At what pH range should I become concerned about the stability of this compound?

A: Significant degradation is most likely to occur under strongly acidic conditions (pH < 3). However, the exact rate of degradation is dependent on several factors including temperature, concentration, and the specific acidic medium used. We strongly recommend performing a preliminary stability study to determine the acceptable pH range for your specific experimental conditions. A general protocol for such a study is provided in the troubleshooting section below.

Troubleshooting Guide

Issue: I see an unexpected new peak in my HPLC analysis after incubating my compound in an acidic buffer.

Troubleshooting Steps:

  • Hypothesize the Degradant: The new peak is very likely the decarboxylated product, 3-ethyl-5-methoxy-1H-indole. This product is more nonpolar than the parent carboxylic acid and will therefore have a longer retention time on a reverse-phase HPLC column.

  • Confirm Identity (if possible): If you have a standard of 3-ethyl-5-methoxy-1H-indole, you can confirm the identity of the new peak by co-injection. Alternatively, LC-MS analysis can be used to confirm the mass of the degradant, which should correspond to the loss of a carboxyl group (a decrease of 44 Da).

  • Quantify Degradation: Integrate the peak areas of both the parent compound and the new peak. The percentage of degradation can be calculated as: % Degradation = [Area of Degradant Peak / (Area of Parent Peak + Area of Degradant Peak)] * 100

Hypothetical Stability Data

The following table illustrates the kind of data you might expect from a 24-hour stability study at room temperature.

pH of Solution% Parent Compound Remaining% Decarboxylated Product FormedVisual Observation
1.0 (0.1N HCl)15%85%Slight yellow tint
3.0 (Citrate)78%22%Colorless
5.0 (Acetate)97%3%Colorless
7.0 (Phosphate)>99%<1%Colorless

Experimental Protocol: Assessing Acid Stability via HPLC

This protocol provides a robust framework for quantifying the stability of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

workflow prep_stock 1. Prepare Stock Solution (1 mg/mL in ACN or DMSO) spike 3. Spike Stock into Buffers (Final concentration ~20 µg/mL) prep_stock->spike prep_buffers 2. Prepare Acidic Buffers (e.g., pH 1, 3, 5) and Control (pH 7) prep_buffers->spike incubate 4. Incubate Samples (e.g., T=0, 2, 4, 8, 24h at RT) spike->incubate quench 5. Quench Reaction (Neutralize with base if needed) incubate->quench analyze 6. Analyze by HPLC-UV quench->analyze quantify 7. Quantify Parent and Degradant analyze->quantify

Caption: Workflow for conducting an acid stability study.

Step-by-Step Methodology
  • Materials & Reagents:

    • 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (FA) or Trifluoroacetic acid (TFA)

    • Hydrochloric acid (HCl), citrate buffer, acetate buffer, phosphate buffer

    • HPLC system with UV detector (set to ~280 nm) and a C18 reverse-phase column.

  • Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent like ACN or DMSO.[4]

    • Prepare a series of aqueous solutions at different pH values (e.g., 0.1 N HCl for pH 1, citrate buffer for pH 3, acetate buffer for pH 5, and phosphate buffer for pH 7 as a control).

  • Incubation:

    • To start the experiment (T=0), dilute the stock solution into each pH solution to a final concentration suitable for HPLC analysis (e.g., 20 µg/mL). Use amber vials to protect from light.[4]

    • Immediately inject the T=0 samples into the HPLC.

    • Allow the remaining samples to incubate at a controlled room temperature.

    • At subsequent time points (e.g., 2, 4, 8, 24 hours), take an aliquot from each solution for analysis.

  • HPLC Analysis:

    • Analyze the samples using a suitable reverse-phase HPLC method. A gradient method is often effective.

Example HPLC Conditions
ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 min
Flow Rate 1.0 mL/min
Injection Vol. 10 µL
Column Temp. 30°C
Detection UV at 280 nm
  • Data Analysis:

    • Record the peak area of the parent compound and any major degradant peaks at each time point for each pH condition.

    • Plot the percentage of the parent compound remaining versus time for each pH to determine the degradation kinetics.

By following this guide, you can systematically evaluate the stability of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, anticipate potential degradation products, and troubleshoot issues encountered during your research.

References

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Zhang, M., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. ScienceOpen. Retrieved from [Link]

  • Decarboxylation of indole-2-carboxylic acids: improved procedures. (n.d.). Scilit. Retrieved from [Link]

  • Shi, S., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]

  • indole-2-carboxylic acid, 1477-50-5. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Decarboxylation. (n.d.). Wikipedia. Retrieved from [Link]

  • Hettmanczyk, L., et al. (2020). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Indole Test Protocol. (2009). American Society for Microbiology. Retrieved from [Link]

  • 18.5: Decarboxylation of Carboxylic Acids. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Hilaire, J. R. S., et al. (2021). Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light. PMC. Retrieved from [Link]

  • Annunziato, G., et al. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. ACS Catalysis. Retrieved from [Link]

  • Arora, P. K., & Bae, H. (2015). Microbial Degradation of Indole and Its Derivatives. Journal of Chemistry. Retrieved from [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Retrieved from [Link]

  • Chen, Q., et al. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science | Oxford Academic. Retrieved from [Link]

  • Ghafoor, S., et al. (2023). Effect of Electron Withdrawing Group on Phenyl Boronic Acid for the Synthesis of Indole by Nickle Catalyst. American Journal of Medical Science and Chemical Research. Retrieved from [Link]

  • Domingo, L. R., & Pérez, P. (2012). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A - ACS Publications. Retrieved from [Link]

  • Why is indole acetic acid not stable under acidic conditions or light. (2024). Reddit. Retrieved from [Link]

  • Liu, Y., et al. (n.d.). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. MDPI. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (n.d.). OUCI. Retrieved from [Link]

  • Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PMC. Retrieved from [Link]

  • Saywell, A., et al. (2015). Self-assembly of indole-2-carboxylic acid at graphite and gold surfaces. AIP Publishing. Retrieved from [Link]

  • Sławiński, J., et al. (2024). Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. PubMed. Retrieved from [Link]

  • Sławiński, J., et al. (2024). (PDF) Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. ResearchGate. Retrieved from [Link]

  • Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (n.d.). Der Pharma Chemica. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectral Analysis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly indole derivatives with therapeutic potential, nuclear magnetic resonance (NMR) spectroscopy is the cornerstone of structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, moving beyond a simple peak list to explain the causal relationships between the molecular structure and the resulting spectral data. We will dissect the expected chemical shifts, multiplicities, and coupling constants, offering a predictive framework that can be compared against experimental data.

The Foundation: A Validated Experimental Protocol

The integrity of any spectral analysis hinges on the quality of the initial experiment. A robust and reproducible sample preparation protocol is non-negotiable. High-quality data minimizes ambiguity and prevents artifacts from obscuring subtle but critical structural information.

Standard Operating Protocol: Sample Preparation for ¹H NMR
  • Analyte Preparation : Weigh approximately 5-15 mg of the dried, purified 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid sample.[1] The use of a higher concentration may be necessary for subsequent ¹³C NMR analysis, but for ¹H NMR, this range typically provides excellent signal-to-noise while avoiding viscosity-related line broadening.[2]

  • Solvent Selection : Select a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve the polar carboxylic acid and to slow the chemical exchange of the acidic N-H and O-H protons, often allowing them to be observed as distinct, sometimes coupled, signals. Chloroform-d (CDCl₃) with a drop of methanol-d₄ could also be used, though the acidic protons may exchange more rapidly or appear broader.

  • Dissolution & Transfer : Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial.[3]

  • Filtration : To ensure magnetic field homogeneity and prevent spectral line broadening, the solution must be free of particulate matter. Filter the sample solution through a Pasteur pipette containing a small, tightly packed plug of glass wool directly into a clean, high-quality 5 mm NMR tube.[2]

  • Internal Standard : While the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm) is often used as a secondary reference, the addition of a primary internal standard like tetramethylsilane (TMS) at 0 ppm is the gold standard for chemical shift calibration.

  • Final Steps : Cap the NMR tube securely, label it clearly, and wipe the outside with a lint-free tissue before insertion into the spectrometer's spinner turbine.

Structural Overview and Proton Environments

To interpret the spectrum, we must first identify every unique proton environment within the molecule. The structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is shown below, with each chemically distinct proton set labeled for clarity in the subsequent analysis.

Caption: Labeled structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

Predictive ¹H NMR Spectral Analysis

The following table summarizes the anticipated ¹H NMR data for our target molecule. The subsequent sections provide a detailed rationale for these predictions, grounded in fundamental principles and comparative data from related structures.

Proton LabelAssignmentPredicted δ (ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H₁₀ Carboxylic Acid (-COOH)12.0 - 13.0Broad Singlet (br s)1HN/A
H₁₁ Indole Amine (-NH)11.0 - 12.0Broad Singlet (br s)1HN/A
H₄ Aromatic (C4-H)~7.4Doublet (d)1HJ₄,₆ ≈ 2.5 Hz (meta)
H₁₂ Aromatic (C7-H)~7.3Doublet (d)1HJ₁₂,₆ ≈ 9.0 Hz (ortho)
H₆ Aromatic (C6-H)~6.9Doublet of Doublets (dd)1HJ₆,₁₂ ≈ 9.0 Hz; J₆,₄ ≈ 2.5 Hz
H₇ Methoxy (-OCH₃)~3.8Singlet (s)3HN/A
H₈ Ethyl Methylene (-CH₂CH₃)~3.1Quartet (q)2HJ₈,₉ ≈ 7.5 Hz
H₉ Ethyl Methyl (-CH₂CH₃)~1.3Triplet (t)3HJ₉,₈ ≈ 7.5 Hz
The Exchangeable Protons: Carboxylic Acid and Indole Amine (H₁₀, H₁₁)

Protons attached to heteroatoms like oxygen and nitrogen are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the solvent.

  • Carboxylic Acid (H₁₀) : The proton of a carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two oxygen atoms and resonance. This consistently places its signal in the far downfield region, typically between 10-13 ppm.[4][5][6] In a solvent like DMSO-d₆, it often appears as a very broad singlet.[5]

  • Indole N-H (H₁₁) : The indole N-H proton signal is also found downfield, generally in the 8.0-12.0 ppm range for substituted indoles.[7] Its chemical shift is sensitive to solvent, concentration, and hydrogen bonding. Like the carboxylic proton, it usually presents as a broad singlet.[8]

Trustworthiness Check : The identity of these broad signals can be unequivocally confirmed by a D₂O exchange experiment . Adding a drop of deuterium oxide to the NMR tube and re-acquiring the spectrum will cause the H₁₀ and H₁₁ signals to disappear, as the protons are replaced by non-NMR-active deuterium.[9]

The Aromatic Region (H₄, H₆, H₁₂)

The protons on the benzene portion of the indole ring appear in the aromatic region (typically 6.5-8.0 ppm).[10] Their precise shifts and splitting patterns are dictated by their position relative to the substituents. The methoxy group (-OCH₃) at C5 is a powerful electron-donating group, which increases electron density (shielding) at the ortho (C4, C6) and para (C7, relative to the indole fusion) positions.

  • H₁₂ (C7-H) : This proton is ortho to the electron-donating nitrogen of the pyrrole ring, which is a significant shielding influence. It has one ortho-coupling neighbor, H₆. Therefore, it is expected to appear as a doublet with a large coupling constant, typical for ortho aromatic protons (³J ≈ 7-9 Hz).[11] Based on data for the parent 5-methoxy-1H-indole-2-carboxylic acid, its shift is predicted around 7.3 ppm.[12]

  • H₄ (C4-H) : This proton is ortho to the electron-donating methoxy group. It has one meta-coupling neighbor, H₆. It should appear as a doublet with a small meta-coupling constant (⁴J ≈ 2-3 Hz).[13] Its chemical shift is expected near 7.4 ppm.[12]

  • H₆ (C6-H) : This proton is situated between the C5-methoxy group and the C7 proton. It is coupled to both H₁₂ (ortho) and H₄ (meta). This will split the signal into a doublet of doublets (dd), showing both the large ortho and small meta coupling constants. Due to the shielding effect of the adjacent methoxy group, it will be the most upfield of the aromatic protons, predicted around 6.9 ppm.[12]

The Aliphatic Region (H₇, H₈, H₉)

This region contains the signals from the non-aromatic protons of the ethyl and methoxy groups.

  • Methoxy Group (H₇) : The three equivalent protons of the methoxy group are attached to an oxygen, which places their signal in the 3.5-4.5 ppm range.[10][14] Having no adjacent protons, the signal is a sharp singlet that integrates to 3H, making it one of the most easily identifiable features in the spectrum.[14] A value near 3.8 ppm is expected.[12]

  • Ethyl Group (H₈ and H₉) : This substituent gives rise to a classic, unmistakable pattern.

    • Methylene (H₈, -CH₂-) : These two protons are adjacent to the indole ring, which deshields them, and to the three methyl protons (H₉). According to the n+1 rule, their signal will be split into a quartet (3+1=4 lines).[15] Their chemical shift is anticipated around 3.1 ppm.

    • Methyl (H₉, -CH₃) : These three protons are adjacent to the two methylene protons (H₈). Their signal will be split into a triplet (2+1=3 lines).[15] Being further from the ring, they are more shielded and appear further upfield, around 1.3 ppm.

    • Coupling Constant : A key confirmatory feature is that the coupling constant (J) for the interaction between H₈ and H₉ will be identical for both the quartet and the triplet, typically around 7-8 Hz for free-rotating alkyl chains.[16]

Workflow for Spectral Interpretation

A logical, step-by-step approach ensures that all spectral information is leveraged for a confident structural assignment.

G A Acquire High-Quality ¹H NMR Spectrum B Identify Solvent & TMS (0 ppm) Peaks A->B C Identify Exchangeable Protons (COOH, NH) (δ 10-13 ppm, Broad) B->C E Analyze Aliphatic Region (δ 0-4.5 ppm) B->E I Analyze Aromatic Region (δ 6.5-8.0 ppm) B->I D Confirm with D₂O Exchange (Signals Disappear) C->D K Integrate All Signals D->K F Locate Methoxy Singlet (3H, ~3.8 ppm) E->F G Identify Ethyl Group Pattern (Quartet, 2H & Triplet, 3H) E->G F->K H Verify J(q) = J(t) ≈ 7.5 Hz G->H H->K J Assign dd, d, d Pattern Based on Coupling Constants I->J J->K L Verify Proton Count Matches Structure K->L M Final Structure Confirmation L->M

Caption: Logical workflow for the ¹H NMR spectral analysis of the target molecule.

Conclusion

The ¹H NMR spectrum of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid presents a series of distinct and predictable signals that, when analyzed systematically, provide unambiguous confirmation of its structure. The key identifying features are the two downfield broad singlets for the acidic protons, the characteristic doublet/doublet/doublet of doublets pattern in the aromatic region dictated by the C5-methoxy substituent, and the classic triplet/quartet signature of the C3-ethyl group. By comparing experimental data against this detailed predictive analysis, researchers can confidently validate the identity and purity of their synthesized compound.

References

  • Bolliger, J. L., & T. U. Mayer. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]

  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. Organic Chemistry at CU Boulder. [Link]

  • Cibulka, R., et al. (2005). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 70(21), 8246–8253. [Link]

  • University of Calgary. Ch 13 - Coupling. Chemistry LibreTexts. [Link]

  • University of Leicester. NMR Sample Preparation. Department of Chemistry. [Link]

  • Moser, A. (2022). Methoxy groups just stick out. ACD/Labs. [Link]

  • Iowa State University. NMR Coupling Constants. Chemical Instrumentation Facility. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Inflibnet. [Link]

  • University of Regensburg. Chemical shifts. Faculty of Chemistry and Pharmacy. [Link]

  • Lee, D., et al. (2014). 1 H NMR spectra indicate the change of chemical shift of methoxy group... ResearchGate. [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Western University. NMR SAMPLE PREPARATION. JB Stothers NMR Facility. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Massachusetts Institute of Technology. [Link]

  • ACD/Labs. (2023). Beyond Three Bonds: Identifying Meta Coupling in a ¹H NMR Spectrum. ACD/Labs. [Link]

  • JEOL. Sample preparation for NMR measurements and points to keep in mind. JEOL Ltd. [Link]

  • Scientist channel. (2024). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]

  • ResearchGate. (2024). 1 H-NMR Chemical shifting values (δ, ppm) of 7h from the experimental... ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Le-Thanh, H., & Vocelle, D. (1990). 1H NMR studies of proton transfer in Schiff base and carboxylic acid systems. Canadian Journal of Chemistry, 68(10), 1909-1917. [Link]

  • Chemistry LibreTexts. (2023). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Oregon State University. 1H NMR Chemical Shift. Department of Chemistry. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Organometallics, 29(9), 2176–2179. [Link]

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A Comparative Analysis of Chemical Reactivity: 3-Ethyl vs. 3-Methyl Indole-2-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Specifically, indole-2-carboxylic acid and its derivatives are crucial building blocks in the synthesis of complex therapeutic agents, including HIV-1 integrase inhibitors and potential anticancer agents.[2][3] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. This guide provides a detailed comparison of the chemical reactivity of two closely related analogs: 3-methylindole-2-carboxylic acid and 3-ethylindole-2-carboxylic acid. Understanding the subtle yet significant differences imparted by a methyl versus an ethyl group at the C-3 position is critical for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways.

Synthesis via Fischer Indolization

The most reliable and widely used method for preparing these 2,3-disubstituted indoles is the Fischer indole synthesis.[4][5][6] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from the condensation of phenylhydrazine with an appropriate α-keto acid.[5]

  • For 3-methylindole-2-carboxylic acid: The reaction utilizes phenylhydrazine and 2-ketobutanoic acid.

  • For 3-ethylindole-2-carboxylic acid: The reaction utilizes phenylhydrazine and 2-ketopentanoic acid.

The choice of acid catalyst is crucial; common options include Brønsted acids like polyphosphoric acid (PPA) and p-toluenesulfonic acid (pTSA), or Lewis acids such as zinc chloride (ZnCl₂).[6] The mechanism proceeds through a[7][7]-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.[6]

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Acid-Catalyzed Cyclization Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Intermediate Phenylhydrazine->Hydrazone Condensation (-H₂O) Keto_Acid α-Keto Acid (2-Ketobutanoic or 2-Ketopentanoic) Keto_Acid->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization (Acid Catalyst) Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Protonation Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Aminal Formation Diimine->Cyclization Product 3-Alkyl-indole- 2-carboxylic Acid Cyclization->Product Elimination of NH₃

Caption: General workflow for the Fischer indole synthesis of 3-alkyl-indole-2-carboxylic acids.

Theoretical Reactivity Analysis: Electronic vs. Steric Effects

The primary differences in reactivity between the 3-methyl and 3-ethyl analogs stem from the interplay of electronic and steric effects originating from the C-3 alkyl substituent.

Electronic Effects

Both methyl and ethyl groups are electron-donating groups (EDGs) through an inductive effect (+I), enriching the electron density of the indole ring system.[8] The ethyl group, having more C-C and C-H bonds, is generally considered a slightly stronger inductive donor than the methyl group.[8] This increased electron density makes the indole nucleus more nucleophilic and thus more susceptible to attack by electrophiles.

  • Inductive Effect: Ethyl > Methyl

  • Hyperconjugation: While the inductive effect is often dominant, hyperconjugation (the donation of electron density from C-H σ-bonds into adjacent empty or partially filled p-orbitals) also plays a role. Methyl groups have three C-H bonds available for hyperconjugation, and in some contexts, particularly with adjacent pi systems, this can make them appear as more effective electron donors than ethyl groups.[9]

For the purpose of general electrophilic aromatic substitution on the indole ring, the slightly stronger inductive effect of the ethyl group is expected to render the 3-ethyl derivative marginally more reactive than the 3-methyl analog.

Steric Effects

The most significant difference between the two molecules is steric bulk. The ethyl group is considerably larger than the methyl group. This steric hindrance has profound implications for reactions occurring at or near the C-2 and C-3 positions.

  • Reactions at the C-2 Carboxylic Acid: The approach of reagents to the carboxyl group will be more impeded in the 3-ethyl derivative.

  • Reactions on the Indole Ring: The bulkier ethyl group can influence the regioselectivity of substitution on the benzene portion of the molecule by directing incoming electrophiles away from the C-4 position.

Reactivity_Factors cluster_methyl 3-Methyl Derivative cluster_ethyl 3-Ethyl Derivative Indole Indole Ring C-2 (-COOH) C-3 (-R) Methyl_Electronic Electronic Effect (+I) (Electron Donating) Indole:c3->Methyl_Electronic Influences Ring Nucleophilicity Methyl_Steric Steric Effect (Low Hindrance) Indole:c2->Methyl_Steric Affects Reactions at Carboxyl Group Ethyl_Electronic Electronic Effect (++I) (Slightly Stronger Donor) Indole:c3->Ethyl_Electronic Influences Ring Nucleophilicity Ethyl_Steric Steric Effect (High Hindrance) Indole:c2->Ethyl_Steric Affects Reactions at Carboxyl Group

Caption: Key electronic and steric factors influencing reactivity.

Head-to-Head Experimental Comparison

This section outlines key reactions and predicts the comparative performance of the two molecules based on the theoretical principles discussed.

A. Reactions at the Carboxylic Acid Group

1. Fischer Esterification

This reaction involves the acid-catalyzed conversion of the carboxylic acid to an ester in the presence of an alcohol. The rate-determining step is the nucleophilic attack of the alcohol on the protonated carbonyl carbon.

  • Prediction: 3-methylindole-2-carboxylic acid will react faster.

  • Causality: The primary differentiating factor is steric hindrance. The bulkier ethyl group at the adjacent C-3 position will impede the approach of the alcohol nucleophile more significantly than the smaller methyl group, leading to a slower reaction rate.

2. Decarboxylation

Decarboxylation of indole-2-carboxylic acids can be achieved by heating, often in a high-boiling solvent like quinoline, sometimes with a copper catalyst.[2][10]

  • Prediction: Minimal difference in reactivity, with a potential slight advantage for the 3-ethyl derivative.

  • Causality: The reaction proceeds through a mechanism where the electron density of the indole ring plays a role in stabilizing the transition state. The slightly superior electron-donating nature of the ethyl group could lead to a marginally faster rate of decarboxylation. However, this electronic effect is subtle and may not result in a practically significant difference in reaction time or temperature.

Reaction3-Methyl Derivative3-Ethyl DerivativePrimary Differentiating Factor
Fischer Esterification Faster RateSlower RateSteric Hindrance
Decarboxylation Slightly Slower RateSlightly Faster RateElectronic Effect (Subtle)
Caption: Predicted relative reactivity for reactions at the C-2 carboxylic acid.
B. Reactions on the Indole Ring: Electrophilic Aromatic Substitution

The C-3 position is the most nucleophilic site on the indole ring and the preferred site of electrophilic attack.[4][11] Since this position is blocked in both molecules, electrophilic substitution occurs on the benzene portion of the ring, typically at the C-5 position, which is para to the ring-activating nitrogen atom.

  • Prediction: 3-ethylindole-2-carboxylic acid will react slightly faster.

  • Causality: The rate of electrophilic aromatic substitution is governed by the nucleophilicity of the aromatic ring. The stronger electron-donating inductive effect of the ethyl group increases the electron density of the entire indole system more effectively than the methyl group. This enhanced nucleophilicity leads to a faster reaction with electrophiles (e.g., during nitration, halogenation, or Friedel-Crafts acylation).

EAS_Mechanism Reactants 3-Alkyl-Indole + Electrophile (E⁺) Sigma_Complex Arenium Ion (Sigma Complex) Stabilized by -R group Reactants->Sigma_Complex Slow Step (Rate-Determining) Product 5-Substituted-3-Alkyl-Indole + H⁺ Sigma_Complex->Product Fast Step (Deprotonation)

Caption: General mechanism for electrophilic aromatic substitution on the 3-substituted indole ring.

Experimental Protocols

The following protocols are presented as self-validating systems for experimentally verifying the predicted reactivity differences.

Protocol 1: Competitive Fischer Esterification

This experiment is designed to directly compare the rate of esterification under identical conditions.

  • Reactant Preparation: In a round-bottom flask, combine equimolar amounts (e.g., 1.0 mmol each) of 3-methylindole-2-carboxylic acid and 3-ethylindole-2-carboxylic acid.

  • Solvent & Catalyst: Add a large excess of absolute ethanol (e.g., 20 mL) to serve as both the solvent and the nucleophile. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).

  • Reaction: Heat the mixture to reflux (approx. 80°C).

  • Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture. Quench with saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Analysis: Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the resulting ethyl 3-methylindole-2-carboxylate to ethyl 3-ethylindole-2-carboxylate.

  • Expected Outcome: The ratio of the methyl-ester to the ethyl-ester will be consistently greater than 1, demonstrating a faster reaction rate for the less sterically hindered substrate.

Protocol 2: Comparative Nitration

This experiment compares the rate of electrophilic aromatic substitution.

  • Substrate Preparation: Prepare two separate reaction flasks, each containing 1.0 mmol of either 3-methylindole-2-carboxylic acid or 3-ethylindole-2-carboxylic acid, dissolved in glacial acetic acid (10 mL). Cool both flasks to 0°C in an ice bath.

  • Nitrating Agent: Slowly add a stoichiometric amount (1.0 mmol) of nitric acid (in acetic acid) to each flask with vigorous stirring.

  • Reaction & Monitoring: Maintain the temperature at 0°C. Monitor the disappearance of the starting material in both reactions using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete (as indicated by TLC), pour the mixture into ice water. Collect the precipitated solid by filtration, wash with water, and dry.

  • Analysis: Compare the time required for the completion of each reaction. The primary product is expected to be the 5-nitro derivative.

  • Expected Outcome: The reaction with 3-ethylindole-2-carboxylic acid will reach completion faster than the reaction with the 3-methyl analog, confirming its higher nucleophilicity.

Conclusion

While structurally very similar, 3-methyl- and 3-ethylindole-2-carboxylic acids exhibit distinct reactivity profiles dictated by a balance of steric and electronic factors.

  • Reactivity at the C-2 Carboxyl Group is primarily governed by steric hindrance . The less bulky methyl group allows for faster rates in reactions like esterification.

  • Reactivity of the Indole Ring towards electrophiles is controlled by electronic effects . The slightly stronger electron-donating ethyl group enhances the ring's nucleophilicity, leading to faster rates in electrophilic aromatic substitution.

These insights are crucial for synthetic chemists. When designing a multi-step synthesis, choosing the 3-methyl derivative may be advantageous if subsequent transformations target the carboxylic acid in a sterically demanding environment. Conversely, the 3-ethyl derivative would be the preferred substrate if the goal is to facilitate electrophilic substitution on the indole core. This guide provides the theoretical foundation and experimental framework for making such informed decisions in research and development.

References

  • Quora. (2017). Which one is more electron donating, ethyl, methyl or phenyl group? [Online] Available at: [Link]

  • quimicaorganica.org. (n.d.). Electrophilic substitution with position 3 of the indole occupied. [Online] Available at: [Link]

  • Organic Chemistry World - Quora. (n.d.). Which one is more electron donating, ethyl, methyl or phenyl group? [Online] Available at: [Link]

  • Khan, I., et al. (2024). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. Royal Society of Chemistry. [Online] Available at: [Link]

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A Comparative Guide to the Infrared Spectroscopy of 3-Ethyl-5-Methoxy-1H-Indole-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative perspective, grounded in spectroscopic principles and supported by experimental data from analogous compounds. We will dissect the vibrational modes of the molecule, explaining the causality behind the expected spectral features and providing a framework for interpreting empirical data.

Theoretical Framework: Understanding the Vibrational Landscape

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions of a molecule. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide crucial information about the functional groups present.[1][2]

For a complex molecule like 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, the IR spectrum is a superposition of the vibrations of its constituent parts: the indole ring, the carboxylic acid, the ethyl substituent, and the methoxy group. The electronic interplay between these groups, such as conjugation and hydrogen bonding, significantly influences the final spectrum.

The logical workflow for interpreting the spectrum of our target molecule involves a systematic examination of the characteristic regions for each functional group.

G cluster_0 Spectral Analysis Workflow Start Start High_Frequency High-Frequency Region (4000-2500 cm⁻¹) O-H, N-H, C-H Stretches Start->High_Frequency Examine Mid_Frequency Mid-Frequency Region (2500-1500 cm⁻¹) C=O, C=C Stretches High_Frequency->Mid_Frequency Analyze Fingerprint Fingerprint Region (<1500 cm⁻¹) C-O, C-N Stretches, Bending Vibrations Mid_Frequency->Fingerprint Detail End End Fingerprint->End Conclude G cluster_1 ATR-FTIR Experimental Workflow Sample_Prep Place small amount of solid sample on ATR crystal Apply_Pressure Apply consistent pressure using the anvil Sample_Prep->Apply_Pressure 2. Collect_Sample Collect sample spectrum Apply_Pressure->Collect_Sample 3. Collect_Background Collect background spectrum (clean crystal) Collect_Background->Sample_Prep 1. Process_Data Process data (baseline correction, ATR correction) Collect_Sample->Process_Data 4.

Caption: Standard workflow for ATR-FTIR analysis.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize.

  • Background Spectrum: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the crystal.

  • Sample Application: Place a small amount of the finely powdered 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid onto the center of the ATR crystal.

  • Pressure Application: Lower the instrument's anvil and apply firm, consistent pressure to ensure good contact between the sample and the crystal surface.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final spectrum. An ATR correction may be applied by the software to account for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

This self-validating protocol ensures that the collected spectrum is solely representative of the sample by first accounting for environmental and instrumental background.

Conclusion

The infrared spectrum of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is predicted to be rich in information, with several key features allowing for its unambiguous identification. The dominant absorptions will be the very broad O-H stretch and the strong, conjugation-shifted C=O stretch from the carboxylic acid dimer. These, in conjunction with the characteristic N-H and C=C vibrations of the indole ring, the aliphatic C-H signals from the ethyl group, and the strong C-O stretches of the methoxy ether, provide a comprehensive spectral fingerprint. By comparing this predicted spectrum with experimental data from closely related structures, researchers can confidently assign the observed peaks and verify the molecular structure.

References

  • IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

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  • 6.3: IR Spectrum and Characteristic Absorption Bands. (2021, December 15). Chemistry LibreTexts. Retrieved from [Link]

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  • The features of IR spectrum. (n.d.). Retrieved from [Link]

  • IR spectra of indole-3-acetic acid in KBr. (n.d.). ResearchGate. Retrieved from [Link]

  • IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Calgary. Retrieved from [Link]

  • Dopfer, O., et al. (2000). Ultraviolet/infrared-double resonance spectroscopy and ab initio calculations on the indole+ and indole(H2O)1+ cations. The Journal of Chemical Physics, 113(18), 8053-8063. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (n.d.). OpenStax. Retrieved from [Link]

  • 1H-Indole-2-carboxylic acid, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

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  • FT-IR spectrum of control indole. (n.d.). ResearchGate. Retrieved from [Link]

  • Krishnakumar, V., & John, X. (2006). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure: THEOCHEM, 760(1-3), 11-18. Retrieved from [Link]

  • 1.7: Infrared Spectra of Some Common Functional Groups. (2021, December 27). Chemistry LibreTexts. Retrieved from [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

  • Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 203-206. Retrieved from [Link]

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  • Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University. Retrieved from [Link]

  • Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). (2020, June 28). YouTube. Retrieved from [Link]

  • IR Chart. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21. Retrieved from [Link]

  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024, May 8). PubMed. Retrieved from [Link]

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A Comparative Guide to the Crystal Structure Determination of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid: From Single Crystal XRD to In Silico Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The spatial arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth, comparative analysis of methodologies for determining the crystal structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, a novel indole derivative with potential therapeutic applications.

While a definitive crystal structure for this specific compound is not yet publicly available, this guide will leverage data from the closely related 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) to illustrate the gold-standard technique of single-crystal X-ray diffraction (XRD).[1][2] We will then provide a comparative analysis with alternative and complementary techniques, namely powder X-ray diffraction (PXRD) and computational modeling, to offer a comprehensive perspective for researchers in the field.

The Criticality of Crystal Structure in Drug Development

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[3][4] Understanding the crystal structure of indole derivatives is paramount as it influences key solid-state properties such as:

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different stability, solubility, and bioavailability. A recent study on 5-methoxy-1H-indole-2-carboxylic acid (MI2CA) identified a new polymorph, highlighting the importance of thorough crystallographic screening.[1][2]

  • Solubility and Dissolution Rate: The crystal lattice energy directly impacts how readily a compound dissolves, a critical factor for oral drug absorption.

  • Hygroscopicity: The tendency of a crystalline solid to absorb moisture, which can affect its stability and handling.

  • Mechanical Properties: Crystal habit and packing influence the manufacturability of the active pharmaceutical ingredient (API).

This guide will walk through the experimental and computational workflows for elucidating the crystal structure of our target molecule, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, providing the necessary context for making informed decisions in a drug development pipeline.

Part 1: The Gold Standard - Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is an unparalleled technique for obtaining a precise and unambiguous three-dimensional atomic arrangement of a molecule. The first and often most challenging step is the growth of high-quality single crystals.

Experimental Protocol: Synthesis and Crystallization

The synthesis of the title compound can be approached through established methods for indole-2-carboxylic acids, such as the Fischer indole synthesis.[4][5][6]

Step 1: Synthesis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

A plausible synthetic route would involve the Fischer indole synthesis using the appropriate precursors. The general procedure is as follows:

  • Hydrazone Formation: React 4-methoxyphenylhydrazine with 2-ketobutanoic acid in a suitable solvent like ethanol with a catalytic amount of acid.

  • Indolization: Heat the resulting hydrazone in the presence of a catalyst such as polyphosphoric acid or zinc chloride to induce cyclization.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify the crude product by column chromatography or recrystallization to obtain 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid.

Step 2: Crystallization

Obtaining diffraction-quality single crystals is often a process of systematic screening of various conditions. For indole derivatives, slow evaporation and vapor diffusion are effective methods.[3]

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, methanol, water). A mixed solvent system, such as methanol and water, has been shown to be effective for crystallizing crude indole.[5]

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent or solvent mixture in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a good solvent and place a small drop on a siliconized glass slide. Invert the slide over a well containing a poor solvent. The gradual diffusion of the poor solvent's vapor into the drop will slowly decrease the solubility and promote crystallization.

    • Sitting Drop: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal inside a sealed chamber containing the poor solvent.

dot graph TD { A[Purified Compound] --> B{Solvent Screening}; B --> C[Slow Evaporation]; B --> D[Vapor Diffusion]; C --> E((Single Crystals)); D --> E; }

Caption: Workflow for obtaining single crystals.

Step 3: Data Collection and Structure Refinement

Once suitable crystals are obtained, they are mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and analyzed to determine the crystal structure.

Data Analysis and Interpretation: A Case Study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA)

A recent study on a new polymorph of MI2CA provides an excellent template for the kind of data one would expect to obtain and analyze.[1][2]

ParameterReported Value for MI2CA Polymorph
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)4.0305(2)
b (Å)13.0346(6)
c (Å)17.2042(9)
β (°)91.871(5)
Z4

Table 1: Crystallographic data for a polymorph of 5-methoxy-1H-indole-2-carboxylic acid.[1][2]

The key insights from the crystal structure of MI2CA are the intermolecular interactions, which are crucial for understanding the solid-state properties. In this polymorph, cyclic dimers are formed through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[2] Additionally, N-H···O interactions between the indole NH group and the methoxy group of an adjacent dimer play a significant role in the overall crystal packing.[2] For our target molecule, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, we would anticipate similar hydrogen bonding motifs, with the ethyl group influencing the steric packing and potentially leading to different polymorphic forms.

Part 2: Comparative Analysis of Alternative Techniques

While single-crystal XRD provides the most detailed structural information, obtaining suitable crystals can be a significant bottleneck. Therefore, it is essential to be familiar with alternative and complementary techniques.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; "Single-Crystal XRD" -- "Powder XRD" [label="Complementary"]; "Single-Crystal XRD" -- "Computational Modeling" [label="Predictive"]; "Powder XRD" -- "Computational Modeling" [label="Refinement"]; }

Caption: Relationship between crystallographic techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze polycrystalline materials. It is invaluable for polymorph screening, quality control, and determining the bulk purity of a crystalline sample.

Experimental Protocol: PXRD Analysis

  • Sample Preparation: A small amount of the crystalline powder is gently packed into a sample holder.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the detector measures the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram is a unique fingerprint of the crystalline phase. The peak positions are related to the unit cell dimensions, and the peak intensities are related to the arrangement of atoms within the unit cell.

Comparison with Single-Crystal XRD

FeatureSingle-Crystal XRDPowder XRD
Sample Requirement Single crystal (0.1-0.5 mm)Polycrystalline powder (mg scale)
Information Obtained Precise atomic coordinates, bond lengths, bond angles, intermolecular interactionsUnit cell parameters, phase identification, crystallinity, polymorph screening
Time Requirement Days to weeks (including crystal growth)Minutes to hours
Primary Application De novo structure determinationPhase analysis and quality control
Computational Modeling

In silico methods, particularly Density Functional Theory (DFT), are increasingly used to predict and rationalize crystal structures and properties.

Computational Protocol: Crystal Structure Prediction

  • Conformational Search: Identify the low-energy gas-phase conformations of the molecule.

  • Crystal Packing Prediction: Generate a large number of plausible crystal packing arrangements based on common space groups and intermolecular interactions.

  • Lattice Energy Minimization: Optimize the geometry of the predicted crystal structures and rank them based on their calculated lattice energies.

Comparison with Experimental Methods

FeatureExperimental Methods (XRD)Computational Modeling
Nature of Data Direct measurement of atomic positionsTheoretical prediction of stable crystal structures
Accuracy High (ground truth)Dependent on the level of theory and force field used
Cost High (instrumentation and consumables)Moderate (computational resources)
Application Structure verification and analysisPolymorph prediction, understanding intermolecular forces

DFT calculations were used to support the experimental findings for the MI2CA polymorph, showing good agreement between the calculated and experimental vibrational spectra (IR spectroscopy).[1][2] This synergy between experimental and computational approaches is a powerful strategy in modern materials science.

Conclusion

The determination of the crystal structure of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is a critical step in its development as a potential therapeutic agent. This guide has outlined a comprehensive approach, starting with the gold-standard method of single-crystal X-ray diffraction, and extending to a comparative analysis with powder XRD and computational modeling.

For researchers in drug development, a multi-faceted approach is recommended. While single-crystal XRD remains the ultimate goal for unambiguous structure determination, PXRD is an indispensable tool for routine analysis and polymorph screening. Computational modeling provides a valuable predictive and interpretative framework that can guide experimental efforts and provide deeper insights into the forces that govern the solid state. By integrating these techniques, scientists can build a robust understanding of a molecule's solid-state properties, paving the way for the rational design of stable and effective pharmaceutical products.

References

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A Comparative Guide to the UV-Vis Absorption Spectrum of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, indole derivatives represent a cornerstone of molecular design due to their versatile biological activities and unique photophysical properties. Among these, 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid stands as a molecule of significant interest, with potential applications in neuroprotective and anti-proliferative research.[1][2] A fundamental aspect of characterizing this and similar molecules is understanding their electronic structure, for which UV-Vis absorption spectroscopy is an indispensable tool.

This guide provides an in-depth analysis of the anticipated UV-Vis absorption spectrum of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid. In the absence of a directly published spectrum for this specific derivative, we will construct a detailed comparison based on the well-documented spectral properties of closely related indole compounds. This approach not only allows for a robust prediction of its spectral features but also offers valuable insights into the structure-property relationships that govern the UV-Vis absorption of substituted indoles. We will delve into the experimental methodology for acquiring such spectra and provide a comparative analysis with relevant indole alternatives, supported by established spectroscopic principles.

The Indole Chromophore and the Influence of Substituents

The characteristic UV-Vis absorption spectrum of the indole ring system arises from π → π* electronic transitions within the conjugated bicyclic aromatic structure.[3] Typically, indole itself exhibits two main absorption bands: a strong band around 200-220 nm and a broader, more structured band between 260-290 nm. The precise position (λmax) and intensity (molar absorptivity, ε) of these bands are highly sensitive to the nature and position of substituents on the indole ring.[4][5]

For 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid, we must consider the electronic effects of three key substituents:

  • 2-Carboxylic Acid Group: This electron-withdrawing group is expected to cause a red shift (bathochromic shift) in the absorption maxima due to the extension of the conjugated system.[6][7]

  • 5-Methoxy Group: As an electron-donating group, the methoxy substituent at the 5-position will likely induce a significant bathochromic shift and potentially a hyperchromic effect (increased absorption intensity), owing to its ability to donate electron density to the aromatic ring.[8]

  • 3-Ethyl Group: Alkyl groups, such as the ethyl group at the 3-position, generally have a smaller, often bathochromic, effect on the spectrum.[6]

Experimental Protocol for UV-Vis Spectral Acquisition

To ensure the acquisition of high-quality, reproducible UV-Vis absorption spectra, a standardized experimental protocol is paramount. The following methodology is recommended for the analysis of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid and its analogs.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Choose a UV-grade solvent in which the analyte is fully soluble and that is transparent in the wavelength range of interest (typically 200-400 nm). Methanol and ethanol are common choices for indole derivatives.

    • The polarity of the solvent can significantly influence the spectrum; therefore, it is crucial to use the same solvent for all comparative measurements.[9][10][11]

  • Preparation of Stock and Working Solutions:

    • Accurately weigh a precise amount of the solid compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to find a concentration that yields an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at the λmax. This ensures the measurement is within the linear range of the spectrophotometer.

  • Spectrophotometer Setup and Calibration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm).

    • Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to serve as the blank.

    • Perform a baseline correction with the blank cuvette to zero the absorbance across the entire wavelength range.

  • Sample Measurement:

    • Rinse the sample cuvette with a small amount of the sample solution before filling it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λmax) and record the absorbance value.

  • Data Analysis:

    • If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_meas Measurement & Analysis Solvent Select UV-Grade Solvent Stock Prepare Stock Solution Solvent->Stock Working Prepare Working Solution Stock->Working Measure Record Absorption Spectrum Working->Measure Warmup Warm-up Spectrophotometer Baseline Baseline Correction with Blank Warmup->Baseline Baseline->Measure Analyze Identify λmax and Absorbance Measure->Analyze BeerLambert Calculate Molar Absorptivity (ε) Analyze->BeerLambert

Caption: Experimental workflow for obtaining a UV-Vis absorption spectrum.

Comparative Spectral Data

The following table presents a comparison of the expected λmax values for 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid with experimentally determined values for related indole derivatives. The predicted values for the target compound are extrapolated based on the observed substituent effects.

CompoundSubstituentsSolventλmax (nm) (approx.)Reference
IndoleNoneVarious270-280[12]
Indole-2-carboxylic acid2-COOHVarious280-290[6][7]
Indole-3-carboxylic acid3-COOHVarious~278[13]
5-Methoxyindole5-OCH₃Various290-300[8]
3-ethyl-5-methoxy-1H-indole-2-carboxylic acid 2-COOH, 3-C₂H₅, 5-OCH₃ MeOH/EtOH ~300-315 (Predicted) -
3-Methylindole (Skatole)3-CH₃Water280[6]

Analysis and Interpretation

The predicted UV-Vis absorption spectrum of 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid is anticipated to show a significant bathochromic shift compared to the parent indole molecule. This is primarily attributed to the combined electronic effects of the electron-donating 5-methoxy group and the electron-withdrawing 2-carboxylic acid group, which extend the π-conjugated system of the indole ring. The presence of the 3-ethyl group is expected to contribute a minor additional red shift.

The spectrum will likely retain the characteristic shape of an indole derivative, with a prominent absorption band in the UVA region. The exact λmax and molar absorptivity will be influenced by the solvent environment due to solute-solvent interactions, which can stabilize the ground and excited states to different extents.[9][10] In polar solvents, such as methanol or ethanol, hydrogen bonding interactions with the carboxylic acid and methoxy groups can further modulate the electronic transitions, generally leading to a red shift compared to non-polar solvents.[11]

Conclusion

References

  • Vertex AI Search. UV-VIS of Indole-2-carboxylic acid, cinnamylidenehydrazide.
  • BenchChem. Fundamental chemical properties of 5-Methoxyindole.
  • National Institutes of Health. Modeling solvation effects on absorption and fluorescence spectra of indole in aqueous solution.
  • ResearchGate.
  • ResearchGate. (PDF) Optical properties of 3-substituted indoles.
  • Croatian Chemical Society. UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions.
  • Royal Society of Chemistry. Optical properties of 3-substituted indoles.
  • National Institutes of Health. 5-Methoxyindole | C9H9NO | CID 13872 - PubChem.
  • ResearchGate. UV absoerption spectra of indolyl-2-carboxylic acid (4.0·-5 mol/dm ! ) as a function of sul.
  • ResearchGate. UV − visible absorption spectra of indole-3-acetaldehyde,...
  • Sigma-Aldrich. 5-Methoxyindole 99 1006-94-6.
  • MDPI.
  • ACS Publications.
  • National Institutes of Health.
  • Virtual Labs. Solvent Effects on the UV-visible Absorption Spectra.
  • Royal Society of Chemistry. Optical properties of 3-substituted indoles.
  • ACS Publications. Solvent Effects in the Fluorescence of Indole and Substituted Indoles.
  • Sci-Hub.
  • NIST. 1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook.
  • MDPI. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors.
  • ResearchGate. Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid.
  • University of Toronto Scarborough. Interpreting UV-Vis Spectra.
  • Dilla University. Chapter 5 Uv/visible spectroscopy.

Sources

Safety Operating Guide

Personal protective equipment for handling 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Unknown Intermediate" Protocol

In drug discovery, specific intermediates like 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid often lack the extensive toxicological datasets associated with commodity chemicals. As researchers, we cannot rely solely on the absence of data as evidence of safety.

This protocol treats the compound based on its functional group pharmacology and physical state . We apply a "Class-Based" safety approach, leveraging the known hazards of the indole scaffold and carboxylic acids to build a self-validating safety system.

Hazard Identification & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Hazard CategoryStructural CauseOperational Risk
Respiratory Irritation Indole Core + Powder Form: Indoles are nitrogen heterocycles often acting as biological effectors.[1] Combined with a micronized solid state, inhalation can trigger rapid mucous membrane irritation.High risk during weighing and transfer.
Chemical Burns/Irritation Carboxylic Acid (C2 Position): The acidic proton (pKa ~3-5) readily protonates biological tissue upon contact with moisture (sweat/tears).Skin erythema and severe eye damage (H319).
Sensitization 5-Methoxy Substituent: Methoxy-indoles can act as haptens. Repeated exposure may lead to allergic dermatitis.Long-term sensitization (H317 potential).

GHS Classification (Inferred from Class):

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

PPE Decision Matrix

PPE is not "one size fits all."[5] It is scale-dependent. Use this matrix to determine your requirements.

PPE ComponentAnalytical Scale (<100 mg) Preparative Scale (>1 g) Scientific Rationale
Eye Protection Safety Glasses (ANSI Z87.1) with side shields.[2]Chemical Splash Goggles (Indirect Vent).Causality: Fine powders behave like fluids. Goggles prevent airborne dust from bypassing side shields and reacting with eye moisture.
Hand Protection Nitrile Gloves (Standard 4-5 mil). Double gloving recommended.Extended Cuff Nitrile (8-10 mil) or Double Glove (Nitrile over Laminate).Causality: Indoles can permeate thin latex. Nitrile offers superior chemical resistance. Extended cuffs bridge the gap between glove and lab coat.
Respiratory Fume Hood (Sash at 18"). No respirator needed if contained.Fume Hood + N95/P100 (if open transfer is unavoidable).Causality: Engineering controls (Hood) are primary. Respirators are the last line of defense against fugitive dust.
Body Protection Lab Coat (100% Cotton or Poly-blend).Tyvek® Sleeves or Disposable Lab Coat (closed front).Causality: Cotton binds dust. Tyvek repels it. Minimizing fabric drag prevents generating static charge which disperses powder.

Operational Workflow: Step-by-Step

Phase A: Pre-Work Verification (The "Self-Validating" Step)
  • Static Check: Ensure an ionizing fan or static gun is available. Indole derivatives are often static-prone; static discharge can scatter the powder, rendering PPE insufficient.

  • Solvent Check: If dissolving, verify the solvent. (e.g., DMSO/DMF). Note: DMSO enhances skin permeability, carrying the indole through the skin barrier. If using DMSO, upgrade to laminate gloves immediately.

Phase B: Gowning Sequence (Clean to Dirty)
  • Don shoe covers (if required by lab level).

  • Don lab coat , buttoning fully to the neck.

  • Don safety goggles .

  • Don inner pair of nitrile gloves (tucked under lab coat cuff).

  • Don outer pair of nitrile gloves (over lab coat cuff). This creates the "shingle effect," ensuring spills run off, not into, the sleeve.

Phase C: Handling & Weighing
  • Transfer: Open the container only inside the fume hood.

  • Weighing: Use a pre-tared vial. Do not use weighing paper (high static risk); use a weighing boat or direct transfer.

  • Spill Control: Keep a damp paper towel (water/surfactant) inside the hood. If powder spills, the damp towel captures it immediately (wet method) rather than sweeping (which aerosolizes it).

Phase D: Doffing & Decontamination (Dirty to Clean)
  • Outer Gloves: Remove using the "beak method" (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Wash Inner Gloves: Rinse inner gloved hands with soap/water before removing them to neutralize any invisible acid residue.

  • Remove Goggles: Handle by the strap only.

  • Hand Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling this specific indole derivative.

G Start Start: Risk Assessment 3-ethyl-5-methoxy-1H-indole-2-carboxylic acid CheckState Check Physical State (Solid Powder) Start->CheckState ScaleCheck Determine Scale CheckState->ScaleCheck SmallScale Analytical (<100mg) ScaleCheck->SmallScale LargeScale Preparative (>1g) ScaleCheck->LargeScale PPE_Small PPE: Safety Glasses, Std Nitrile Gloves, Lab Coat SmallScale->PPE_Small PPE_Large PPE: Splash Goggles, Double Nitrile/Cuff, Tyvek Sleeves LargeScale->PPE_Large Engineering Engineering Control: Fume Hood (Required) PPE_Small->Engineering PPE_Large->Engineering SolventCheck Solvent: DMSO/DMF Used? Engineering->SolventCheck UpgradeGloves CRITICAL: Upgrade to Laminate/Chem-Block Gloves SolventCheck->UpgradeGloves Yes Disposal Disposal: Solid Waste (P-List protocol) Neutralize Liquids SolventCheck->Disposal No UpgradeGloves->Disposal

Caption: Operational logic flow for PPE selection based on scale and solvent interaction. Note the critical control point when using permeation-enhancing solvents like DMSO.

Disposal & Decontamination[5][6]

Because this is an organic acid, disposal protocols must prevent unintended reactions in the waste stream.

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" container. Do not mix with general trash.

  • Liquid Waste:

    • If in solution, segregate into "Organic Waste."

    • Compatibility Warning: Do not mix with strong oxidizers (e.g., Nitric acid waste) as the indole ring is electron-rich and can react exothermically.

  • Surface Decon: Wipe down balance and hood surfaces with a 5% Sodium Bicarbonate solution (weak base) to neutralize the carboxylic acid, followed by a water rinse.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6] National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (29 CFR 1910.132).[7] United States Department of Labor. [Link]

  • PubChem. (n.d.).[8] Indole-2-carboxylic acid (Compound Summary).[3][8][9][10] National Library of Medicine. [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.